Disperse red 121
Description
Properties
CAS No. |
12223-62-0 |
|---|---|
Molecular Formula |
C18H28O2 |
Synonyms |
Disperse red 121 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Disperse Red 121 Analogues
Fundamental Diazotization and Coupling Reactions for Azo Dye Synthesis
The synthesis of azo dyes is generally a two-step process. nih.govnih.gov The first step, diazotization, involves the conversion of a primary aromatic amine into a diazonium salt. nih.govnih.govnumberanalytics.com This reaction typically occurs in an acidic medium at low temperatures (0-5 °C) to maintain the stability of the diazonium salt, which can be unstable and potentially explosive when dry. nih.govnumberanalytics.comtandfonline.com The acidic conditions are crucial to prevent the formation of phenols as side products in aqueous media. nih.govtandfonline.com
The second step is the azo coupling reaction, where the highly electrophilic diazonium salt reacts with an electron-rich nucleophile, known as the coupling component. nih.govnumberanalytics.com Common coupling components include phenols, naphthols, aromatic amines, or compounds with active methylene (B1212753) groups. nih.govnih.gov This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile attacking the activated aromatic ring of the coupling component. nih.govaithor.com The pH of the coupling reaction is critical and depends on the nature of the coupling compound. Phenols, for instance, are coupled in alkaline conditions to form the more reactive phenolate (B1203915) ion, while coupling with aminated aromatic systems is usually carried out in slightly acidic conditions. beilstein-journals.org However, highly alkaline conditions should be avoided as they can lead to the decomposition of the diazonium salt. beilstein-journals.org
Disperse Red 121, specifically, is described as an azo dye with a structure consisting of nitrobenzene (B124822) substituted on the 4-position of the phenyl group with a 4-[N-ethyl-N-(2-hydroxyethyl)]phenylazo group. nih.gov This structure suggests its synthesis involves the diazotization of 4-nitroaniline (B120555) and the coupling with N-ethyl-N-(2-hydroxyethyl)aniline.
Optimization of Reaction Parameters for Yield and Purity
Optimizing the reaction parameters in diazotization and coupling is essential to achieve high yields and purity of the target azo dye. Key parameters include temperature, pH, reactant concentrations, and the rate of addition of reagents.
For diazotization, maintaining a low temperature (0-5 °C) is critical for the stability of the diazonium salt. nih.govnumberanalytics.comtandfonline.com The acidity of the medium also plays a vital role. numberanalytics.com
In the coupling reaction, temperature significantly affects both the reaction rate and selectivity. Increasing the temperature can accelerate the reaction, but excessively high temperatures can lead to hydrolysis of the dye and diazonium salt, reducing purity. acs.org The pH of the coupling component solution is also of utmost importance, as highlighted by studies on the synthesis of reactive dyes. beilstein-journals.orgacs.org For example, in the synthesis of C.I. Reactive Red 195, optimizing the temperature and pH of the coupling component solution was crucial for achieving high dye purity. acs.org
Efficient mixing of reactants is also important, particularly in continuous flow systems, to ensure complete reaction and minimize side product formation. acs.org
Influence of Precursor Structures on Synthetic Outcomes
The chemical structure of both the diazonium salt precursor (the aromatic amine) and the coupling component significantly influences the outcome of the synthesis, affecting the color properties, yield, and particle size of the resulting dye. nih.govnih.gov
The nature and position of substituents on the aromatic rings of the precursors impact the electron density and reactivity, thereby influencing the efficiency of the coupling reaction and the properties of the final dye. nih.govasianpubs.orgscientific.net For instance, introducing electron-donating or withdrawing groups on the coupling and diazonium salt precursors can modify the electron pushing-pulling equilibrium at the chromophore, profoundly affecting the optical properties, such as the absorption wavelength. nih.gov
Studies have shown that the choice of coupling component side chains can significantly influence dyeing performance. nih.gov Similarly, the presence of specific functional groups on the diazo component can impact the resulting dye's properties. scientific.net The use of heterocyclic amines as diazo components, for example, is well-established for producing dyes with bright and strong color shades. scispace.comsapub.org
Functional Group Modification and Structure-Property Relationships
The properties of azo dyes, including this compound analogues, can be tuned by modifying their functional groups. This allows for the optimization of color, fastness properties, and interaction with the material being dyed. nih.govscientific.netmdpi.comifatcc.org The relationship between the chemical structure and the resulting properties is a key area of research in dye chemistry. scientific.netifatcc.orgsdc.org.uk
Introduction of Novel Side Chains and Electron-Withdrawing/Donating Groups
Varying the functional groups grafted onto the diazonium and coupling components allows for control over the electron delocalization within the dye molecule, impacting the chromophore's bandgap and thus the color. nih.govmdpi.com Disperse dyes are often designed based on a Donor-π-Acceptor (D-π-A) model, where electron-donating (D) and electron-accepting (A) groups influence the color depth, strength, and shade. mdpi.com
Introducing electron-donating groups, such as amino groups, and electron-accepting groups, such as nitro groups, in conjugation can lead to a bathochromic effect (shift to longer wavelengths, resulting in redder or bluer shades). nih.gov The electron-donating effect of an amino group can be enhanced by adding alkyl groups to the nitrogen atom. nih.gov Nitro groups are particularly effective electron-withdrawing groups and are prevalent in the structures of disperse dyes. nih.gov
Studies have shown that the nature and position of substituents on the diazotized compound can lead to variations in the shades of the dyed fabric. asianpubs.org For example, electron-attracting substituents like chlorine and nitro groups in the substituent group of the coupler can increase polarizability and result in bathochromic shifts. asianpubs.org The length and nature of end-chains on the dye structure can also influence light absorption performance and the interaction between the fiber and the dye. mdpi.com
The incorporation of specific functional groups can also enhance fastness properties. For instance, aromatic hydroxyl groups have been shown to endow polyester (B1180765) fabric with high color fastness when incorporated into azo dyes. mdpi.com
Stereochemical Control in Synthesis (e.g., Isomerization Pathways during Synthesis)
Azo dyes containing the -N=N- bond can exhibit isomerization, primarily the reversible photoisomerization between the trans (or E) and cis (or Z) configurations. nih.govwikipedia.orgmdpi.comresearchgate.net In the trans isomer, the substituents are on opposite sides of the azo bond, resulting in a more extended structure, while in the cis isomer, they are on the same side, leading to a bent structure. wikipedia.orgmdpi.com
While photoisomerization is a well-known property of azo dyes, influencing their applications in areas like molecular switches and photoresponsive materials, stereochemical control during the synthesis itself, particularly regarding E/Z isomerization pathways, is also relevant. wikipedia.orgmdpi.comresearchgate.net The diazotization and coupling reactions typically yield the more thermodynamically stable trans isomer. However, the potential for cis isomer formation during or immediately after synthesis, and the factors influencing the E/Z ratio, can be important for specific applications or purification processes.
Research into the synthesis of chiroptical molecular switches based on azo dyes, for example, involves understanding and controlling stereochemical aspects, including the influence of chiral units on the geometry and spectra of cis and trans isomers. researchgate.net While not always explicitly discussed as "stereochemical control in synthesis" in the context of simple azo coupling, the resulting dyes' ability to isomerize is an inherent stereochemical feature that can be influenced by structural modifications made during synthesis. The thermal relaxation from the cis to the trans form is also a stereochemical process whose rate is influenced by the dye's substituents and electronic distribution. mdpi.com
Targeted Synthesis of this compound Derivatives for Specific Research Applications
The ability to modify the structure of azo dyes through controlled synthesis allows for the targeted design of derivatives with specific properties for various research applications. aithor.com This involves selecting appropriate diazo and coupling components and reaction conditions to introduce desired functional groups or structural motifs.
For this compound and its analogues, targeted synthesis can aim to modify properties relevant to its use as a disperse dye, such as solubility in supercritical carbon dioxide for environmentally friendly dyeing processes, interaction with specific fibers like polyester, or light and wash fastness. nih.govscientific.netmdpi.comifatcc.org
Beyond traditional dyeing applications, the synthesis of this compound derivatives can be targeted for research in areas leveraging the unique properties of azo dyes, such as their photoisomerization. This includes the development of photoresponsive materials, optical switches, and materials for photonics. wikipedia.orgmdpi.comresearchgate.netsigmaaldrich.com For instance, Disperse Red 1 has been used as a chromophore in photorefractive materials and in studies on light-induced solubility and water desalination. sigmaaldrich.com
Targeted synthesis also plays a role in exploring the relationship between dye structure and biological activity or environmental impact, although these aspects fall outside the scope of this article's detailed inclusion criteria. nih.gov By systematically modifying the structure of this compound, researchers can investigate how specific functional groups influence properties relevant to particular research objectives, such as spectroscopic behavior, thermal stability, or interaction with other molecules or materials. asianpubs.orgscientific.netmdpi.comresearchgate.net Combinatorial synthesis approaches can be employed to efficiently prepare libraries of azo dyes with variations in structure for screening and testing in specific applications. aithor.com
Thiol-Bearing Analogues via Steglich Esterification
Steglich esterification is a chemical reaction used for the synthesis of esters from carboxylic acids and alcohols, often employing dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) unipd.itorgsyn.org. This method can also be applied to the formation of thiol esters from carboxylic acids and thiols orgsyn.org. A study on Disperse Red 1 (DR1), an azo dye with a hydroxyl group, demonstrated the facile, one-step synthesis of a thiol-bearing analogue via Steglich esterification whiterose.ac.ukcolab.ws. This involved the conjugation of a thiol-containing molecule, 3-mercaptopropionic acid, to DR1 whiterose.ac.uk. The resulting thiol-bearing dye possesses functionality that allows its incorporation into materials through thiol-ene "click" chemistry, expanding its application range whiterose.ac.uk. Although this specific example focuses on Disperse Red 1, the principle of using Steglich esterification to introduce thiol groups could potentially be applied to this compound analogues possessing suitable hydroxyl or carboxylic acid functionalities.
Acrylate (B77674) Derivatives and Polymerizable Forms
Creating acrylate derivatives or other polymerizable forms of dyes allows for their covalent incorporation into polymer structures, leading to dyed polymers with potentially improved properties such as leach resistance. Disperse Red 1 acrylate is an example of such a derivative, with the molecular formula C19H20N4O4 uni.lu. The synthesis and characterization of Disperse Red 1 acrylate have been reported, including its spectroscopic properties using techniques like FT-IR, UV-vis, 1H NMR, and 13C NMR researchgate.net. The introduction of a polymerizable vinyl group, typically through acylation with compounds like methacryloyl chloride, enables the dye to participate in polymerization reactions pitt.edumdpi.com. This approach has been explored for incorporating dyes like Disperse Red 1 into polymers such as poly(methyl methacrylate) (PMMA) through techniques like emulsion polymerization pitt.edu. The covalent attachment of the dye to the polymer matrix can be confirmed by extraction studies, where the dye remains bound to the polymer pitt.edu.
Alkylhydrazonopyridinone-Containing Structures
Novel azo-disperse dyes containing alkylhydrazonopyridinone structures have been synthesized as potential new disperse dyes for polyester fabrics nih.govresearchgate.netresearchgate.net. The synthesis typically involves the preparation of a key intermediate, such as 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, often through a one-pot synthesis under solvent-free conditions nih.govresearchgate.net. This intermediate is then coupled with aromatic or heteroaromatic diazonium salts to yield the corresponding azo-disperse dyes containing the alkylhydrazonopyridinone moiety nih.govresearchgate.net. These dyes have been evaluated for their dyeing and fastness properties on polyester fabrics nih.govresearchgate.netresearchgate.net.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of dye synthesis, this translates to exploring more environmentally friendly methodologies.
Solvent-Free and Reduced-Solvent Methodologies
Traditional dye synthesis often utilizes significant amounts of organic solvents, contributing to environmental concerns. Research has explored solvent-free or reduced-solvent approaches for the synthesis of disperse dyes. For instance, a one-pot three-component condensation for the synthesis of an alkylhydrazonopyridinone intermediate, relevant to some disperse dye structures, has been successfully carried out under reflux and solvent-free conditions nih.govresearchgate.net. Microwave irradiation has also been employed in solvent-free one-pot synthesis of azo disperse dyes, demonstrating a greener alternative to conventional heating methods researchgate.netmdpi.com. Supercritical carbon dioxide (scCO2) is another environmentally friendly medium that has been investigated for dyeing processes and can potentially play a role in greener synthesis or application of disperse dyes d-nb.infonih.govmdpi.commdpi.comnih.gov. Using scCO2 as a dyeing medium eliminates the need for large amounts of water and can act as a swelling agent for the polymer, facilitating dye uptake mdpi.com.
Catalytic Systems for Enhanced Efficiency
Catalytic systems can enhance the efficiency and selectivity of dye synthesis reactions, often allowing for milder reaction conditions and reduced energy consumption. While the search results did not provide specific examples of catalytic systems directly applied to the synthesis of this compound itself, research on the synthesis of other disperse dyes and organic compounds highlights the use of various catalysts. For example, copper-catalyzed Ullmann reactions have been used in the synthesis of disperse reactive dye precursors d-nb.info. Photocatalysis using materials like CeFeO3 nanoparticles has been investigated for the degradation of disperse azo dyes in wastewater, indicating the potential role of catalysts in the lifecycle management of dyes scholarsresearchlibrary.com. The development of efficient catalytic methods for key steps in the synthesis of disperse dyes, such as coupling reactions or functional group transformations, aligns with green chemistry principles by improving atom economy and reducing reaction byproducts.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12223-62-0 |
| Disperse Red 1 | 2872-52-8 |
| 3-mercaptopropionic acid | 1133 |
| Dicyclohexylcarbodiimide (DCC) | 9551 |
| 4-dimethylaminopyridine (DMAP) | 11047 |
| Disperse Red 1 acrylate | 135584076 |
| Methacryloyl chloride | 10986 |
| 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | Not found |
| Ethyl cyanoacetate | 11013 |
| Propylamine | 33137 |
| Ethyl acetoacetate | 7907 |
| Copper | 23978 |
| CeFeO3 | Not found |
This compound is an important anthraquinone (B42736) disperse dye characterized by its yellow-red shade and suitability for dyeing synthetic fibers like polyester, nylon, and acrylic at high temperatures. worlddyevariety.com Its molecular formula is C21H12N2O2S2, with a molecular weight of 388.48 g/mol , and it is known by the CAS Registry Number 12223-62-0. worlddyevariety.com The synthesis and modification of this compound and its analogues are areas of ongoing research aimed at improving dyeing performance, expanding application ranges, and developing more sustainable chemical processes.
While the specific synthesis of this compound, an anthraquinone dye, involves reactions on or with the anthraquinone core, derivatization techniques can be applied to introduce new functionalities to its structure or the structures of similar disperse dyes.
Thiol-Bearing Analogues via Steglich Esterification
Steglich esterification is a valuable tool for forming ester linkages between carboxylic acids and alcohols, and it can also be adapted for the synthesis of thiol esters from carboxylic acids and thiols. unipd.itorgsyn.org This reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC), often in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). unipd.itorgsyn.org
A study focusing on Disperse Red 1 (DR1), an azo dye containing a hydroxyl group, demonstrated the effectiveness of Steglich esterification for creating thiol-bearing dye analogues. whiterose.ac.ukcolab.ws By reacting DR1 with 3-mercaptopropionic acid under Steglich conditions, a thiol-functionalized dye was synthesized in a facile, one-step process. whiterose.ac.uk This modification introduced a thiol group that enables the dye to be incorporated into various materials through highly efficient thiol-ene "click" chemistry reactions, thereby broadening the dye's potential applications beyond conventional textile dyeing. whiterose.ac.uk Although this research specifically involved Disperse Red 1, the principle of utilizing Steglich esterification to append thiol groups could be conceptually extended to this compound analogues possessing reactive hydroxyl or carboxylic acid functionalities.
Acrylate Derivatives and Polymerizable Forms
The creation of polymerizable dye derivatives, such as acrylate or methacrylate (B99206) forms, allows for the covalent integration of colorants into polymer matrices. This approach can lead to materials with enhanced color fastness and reduced dye migration compared to conventionally dyed materials. Disperse Red 1 acrylate is an example of a polymerizable disperse dye derivative, with the molecular formula C19H20N4O4. uni.lu
The synthesis of polymerizable dyes often involves introducing a vinyl group into the dye molecule, typically through acylation reactions using reagents like methacryloyl chloride. pitt.edumdpi.com This functionalization allows the dye to participate in polymerization processes, such as free radical addition polymerization. mdpi.comniscpr.res.in Research has characterized Disperse Red 1 acrylate using spectroscopic methods including FT-IR, UV-vis, 1H NMR, and 13C NMR, confirming its structure and properties. researchgate.net Studies have also explored the incorporation of dyes like Disperse Red 1 into polymers such as poly(methyl methacrylate) (PMMA) through techniques like emulsion polymerization, demonstrating that the dye can be covalently attached to the polymer particles. pitt.edu Evidence for covalent bonding includes the resistance of the incorporated dye to extraction by organic solvents. pitt.edu
Alkylhydrazonopyridinone-Containing Structures
Novel disperse dyes incorporating alkylhydrazonopyridinone structures have been synthesized and investigated for their dyeing properties on polyester fabrics. nih.govresearchgate.netresearchgate.net The synthetic route to these dyes often involves the preparation of a key intermediate, such as a substituted tetrahydropyridine-3-carbonitrile, which can be achieved through multi-component reactions. nih.govresearchgate.net For example, 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile has been synthesized via a one-pot condensation reaction. nih.govresearchgate.net This intermediate is then coupled with various aromatic or heteroaromatic diazonium salts to produce the final azo-disperse dyes featuring the alkylhydrazonopyridinone moiety. nih.govresearchgate.net These synthesized dyes have been assessed for their color characteristics and fastness properties on polyester, demonstrating the potential of this structural class for disperse dyeing applications. nih.govresearchgate.netresearchgate.net
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles in dye synthesis is crucial for reducing environmental impact. This involves minimizing or eliminating the use of hazardous substances, improving energy efficiency, and reducing waste generation.
Solvent-Free and Reduced-Solvent Methodologies
Traditional dye synthesis processes often rely heavily on organic solvents, which can pose environmental and health risks. Consequently, there is a growing interest in developing solvent-free or reduced-solvent synthetic methodologies for disperse dyes. One-pot reactions conducted under solvent-free conditions, sometimes accelerated by techniques like microwave irradiation, represent a greener approach to synthesizing dye intermediates and final products. nih.govresearchgate.netresearchgate.netmdpi.com For instance, the synthesis of alkylhydrazonopyridinone intermediates has been successfully carried out under solvent-free reflux conditions. nih.govresearchgate.net Microwave irradiation has also been shown to be effective in the solvent-free synthesis of certain azo disperse dyes, offering advantages such as shorter reaction times and potentially higher yields compared to conventional heating methods. researchgate.netmdpi.com
Another promising green approach is the use of supercritical carbon dioxide (scCO2) as a reaction or dyeing medium. d-nb.infonih.govmdpi.commdpi.comnih.gov scCO2 is an environmentally benign alternative to water and organic solvents. It can act as a solvent and swelling agent for polymers, facilitating the dyeing process. mdpi.com While its application in the direct synthesis of this compound may require further investigation, scCO2 is being explored for the sustainable coloration of textiles with disperse dyes, aligning with the broader goals of green chemistry in the dye industry. d-nb.infonih.govmdpi.commdpi.com
Catalytic Systems for Enhanced Efficiency
The use of catalysts in dye synthesis can significantly improve reaction efficiency, selectivity, and reduce energy consumption, contributing to greener processes. Catalytic systems can enable reactions to proceed under milder conditions and minimize the formation of unwanted byproducts. While specific catalytic systems for the synthesis of this compound were not detailed in the search results, research on related dye structures and organic synthesis provides relevant examples. For instance, copper-catalyzed Ullmann reactions have been employed in the synthesis of precursors for disperse reactive dyes. d-nb.info
Furthermore, catalytic approaches are being developed for the environmental remediation of dyes, such as the photocatalytic degradation of disperse azo dyes using materials like CeFeO3 nanoparticles. scholarsresearchlibrary.com Although this pertains to dye degradation rather than synthesis, it highlights the role of catalysis in addressing the environmental impact of dyes throughout their lifecycle. The ongoing development of efficient and selective catalytic systems for key transformations involved in disperse dye synthesis, such as coupling reactions, cyclizations, and functional group interconversions, is an important aspect of advancing green chemistry in this field.
Advanced Spectroscopic and Structural Characterization of Disperse Red 121 and Its Complexes
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy provide crucial insights into the energy levels and transitions within the Disperse Red 1 molecule, as well as its behavior upon excitation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Concentration Determination
UV-Vis spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For Disperse Red 1, a characteristic absorption band is observed in the wavelength range of 390 to 550 nm. scielo.br This absorption is primarily attributed to the π → π* electronic transitions occurring within the amino-4-nitroazobenzene chromophore, which forms the core structure of DR1. scielo.br The specific wavelength of maximum absorption (λmax) can vary depending on the solvent due to solvatochromic effects. scielo.brresearchgate.net Studies have reported λmax values around 406 nm in solvents such as acetone, dimethylformamide (DMF), acetonitrile (B52724) (ACN), and ethanol. scielo.br
UV-Vis spectrophotometry is also a well-established method for the quantitative determination of substances in solution based on the Beer-Lambert Law. ijprajournal.comlibretexts.org This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing substance, the path length of the light beam through the solution, and the molar absorptivity (ε) of the substance at a given wavelength. ijprajournal.comlibretexts.org By measuring the absorbance of Disperse Red 1 solutions at its maximum absorption wavelength (typically around 406 nm), its concentration can be accurately determined. scielo.br The molar absorptivity is a measure of how strongly a substance absorbs light at a particular wavelength. For DR1, molar absorptivity values at 406 nm have been determined in various solvents. scielo.br
Here is a table summarizing reported molar absorptivity values for Disperse Red 1 in different solvents:
| Solvent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) scielo.br |
| Acetone | 406 | 3,208 |
| DMF | 406 | 15,846 |
| ACN | 406 | 11,174 |
| Ethanol | 406 | 13,708 |
UV-Vis spectrophotometry has been successfully applied to quantify DR1 in water samples, demonstrating its utility for environmental monitoring and other applications where determining the concentration of the dye is necessary. scielo.brresearchgate.net Reported limits of detection and quantification highlight the sensitivity of this method for DR1 analysis in aqueous matrices. scielo.brresearchgate.net
Fluorescence and Phosphorescence Studies for Excited State Dynamics
Fluorescence and phosphorescence are photoluminescence processes that occur when molecules emit light after being excited to higher electronic states by absorbing photons. fsu.edu These techniques provide valuable information about the excited state dynamics of a molecule, including energy relaxation pathways and lifetimes. fsu.edursc.org
For Disperse Red 1, fluorescence emission has been observed in solution at room temperature when excited at 532 nm. researchgate.net Studies have investigated the fluorescence quantum yields of DR1 in different solvents, including methanol (B129727), ethylene (B1197577) glycol, glycerol, and phenol. researchgate.net Fluorescence quantum yields as high as 10⁻³ have been reported in aliphatic alcohols. researchgate.net The excitation spectra of DR1 in these solvents have also been presented, providing further details about the wavelengths at which the molecule can be efficiently excited to fluoresce. researchgate.net
The excited state dynamics of azo dyes, including DR1, can be influenced by factors such as solvent polarity and the nature of substituents on the molecular structure. researchgate.netrsc.org Solvatochromic effects can lead to shifts in both absorption and emission bands. researchgate.net Excited state dynamics involve processes like internal conversion and vibrational relaxation, which typically occur on femtosecond to picosecond timescales, followed by emission (fluorescence or phosphorescence) or non-radiative decay pathways. fsu.edu While general principles of excited state dynamics, fluorescence lifetimes, and intersystem crossing are well-established fsu.edumdpi.com, specific detailed excited state lifetimes and phosphorescence data for Disperse Red 1 were not extensively available in the search results. However, research on related azo dyes highlights how structural modifications and environmental factors can impact excited-state behavior and fluorescence quantum yields. rsc.org
Circular Dichroism Spectroscopy for Chiral Properties
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right-handed circularly polarized light. arxiv.orgphotophysics.com This phenomenon occurs when a molecule is chiral and contains a chromophore that absorbs light in the wavelength range being probed. arxiv.orgphotophysics.com CD spectroscopy is a powerful tool for studying the chiral properties of molecules and their supramolecular assemblies. arxiv.orgnih.govunimore.it
Disperse Red 1 is an azobenzene (B91143) dye. sigmaaldrich.com Based on its typical chemical structure, DR1 itself is generally considered achiral as it lacks a stereogenic center. Therefore, isolated Disperse Red 1 molecules in solution would not exhibit a CD signal. Circular dichroism can arise in systems containing DR1 if the molecule is incorporated into a chiral matrix, forms chiral aggregates, or is chemically modified to introduce chirality. While one search result mentions circular dichroism in the context of studying the optical properties of Disperse Red 1 core.ac.uk, the primary focus appears to be on polarization-dependent two-photon absorption of chiral materials, suggesting DR1 might have been used in a system where chirality was present externally or induced. Specific CD spectra or data demonstrating intrinsic chirality for Disperse Red 1 were not found in the provided search results. Studies on other chromophores, such as diketopyrrolopyrroles and squaraine dyes, illustrate how chirality, either inherent in the molecule or arising from supramolecular arrangement, leads to observable CD signals. nih.govunimore.it
Mass Spectrometric Characterization
Mass spectrometry (MS) techniques are essential for determining the molecular weight, elemental composition, and structural information of compounds like Disperse Red 1.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, often to several decimal places. bioanalysis-zone.comrsc.org This high precision allows for the determination of the exact mass (monoisotopic mass) of a molecule, which can be used to unequivocally determine its elemental composition. bioanalysis-zone.comrsc.org Unlike low-resolution mass spectrometry, HRMS can differentiate between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com
Disperse Red 1 has the empirical formula C₁₆H₁₈N₄O₃ and a molecular weight of 314.34 g/mol . sigmaaldrich.com Using the monoisotopic masses of the constituent atoms (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949), the exact mass of neutral Disperse Red 1 (C₁₆H₁₈N₄O₃) is approximately 314.1378 Da. In mass spectrometry, molecules are typically ionized before detection. Disperse dyes often ionize in positive mode, commonly forming protonated molecules ([M+H]⁺). mdpi.comlcms.cz The exact mass of the protonated Disperse Red 1 ion ([C₁₆H₁₈N₄O₃ + H]⁺) would be approximately 315.1456 Da.
HRMS is a valuable tool for the characterization and identification of disperse dyes, including DR1, in complex samples. researchgate.netresearchgate.net By measuring the accurate mass of the molecular ion or its adducts, the elemental composition can be confirmed, aiding in the identification of the dye. This is particularly important in environmental analysis and product testing where the presence of specific dyes needs to be verified. researchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique where a selected precursor ion is fragmented, and the resulting product ions are then mass-analyzed. nationalmaglab.org This fragmentation process generates a unique pattern of product ions that provides detailed structural information about the precursor ion. nationalmaglab.org By analyzing the m/z values and relative abundances of the fragment ions, researchers can deduce the fragmentation pathways and, consequently, the chemical structure of the molecule. nationalmaglab.org
MS/MS has been employed in the analysis of Disperse Red 1, particularly in studies investigating its fate and transformation in environmental matrices. epa.govnih.govresearchgate.net For instance, LC-MS/MS techniques, such as thermospray LC/MS/MS and HPLC-MS/MS, have been used to monitor the presence and disappearance of DR1 and to identify its degradation products in water samples. epa.govnih.govresearchgate.net While these studies confirm the application of MS/MS for DR1 analysis and the identification of breakdown products, detailed fragmentation pathways specifically for the Disperse Red 1 molecule were not provided in the search results.
In a typical MS/MS experiment, the precursor ion (e.g., the protonated molecule of DR1) is subjected to collision-induced dissociation (CID) or other fragmentation methods within the mass spectrometer. nationalmaglab.org The bonds that break depend on the molecule's structure and the energy applied during fragmentation. The resulting fragment ions provide a "fingerprint" that can be used for confident identification and structural elucidation, especially when compared to spectral libraries or theoretical fragmentation patterns. Although specific fragmentation ions for DR1 were not detailed, the application of MS/MS is crucial for gaining structural insights beyond just the molecular weight provided by MS. nationalmaglab.orgepa.gov
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, information about the unit cell dimensions, space group, and atomic positions can be obtained.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases present in a polycrystalline powder sample. researchgate.net In PXRD, the sample consists of a large number of randomly oriented small crystals. When exposed to X-rays, these crystals diffract the beams, producing a pattern of concentric rings on a detector. researchgate.net A one-dimensional trace of intensity versus the diffraction angle (2θ) is typically recorded. This pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, as each polymorph will have a distinct PXRD pattern. mpg.denih.gov It can also be used to assess the degree of crystallinity in a sample. Studies on other disperse dyes have utilized XRD to analyze the crystalline structure and crystallinity of dye powders and colored nanoparticles. For instance, XRD analysis of colored nanospheres containing Disperse Red 60 showed diffraction peaks indicating the presence of both dye molecules and crystalline dyes, with a reported crystallinity of 17.81% under specific dyeing conditions. mdpi.com The presence of multiple diffraction peaks in the 0-35° 2θ range is characteristic of the multi-crystalline structure properties of disperse dyes. mdpi.com
Surface and Morphological Characterization
Characterization of the surface features and morphology of Disperse Red 121 particles is important as these properties significantly influence its dispersion behavior, color strength, and fastness properties in application.
Transmission Electron Microscopy (TEM) for Particle Morphology
Transmission Electron Microscopy (TEM) is a technique that provides high-resolution images of the internal structure and morphology of particles at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through a very thin sample, and the interaction of the electrons with the sample forms an image. TEM can reveal the shape, size, and structure of individual dye particles or dye-containing nanoparticles. It is particularly useful for observing the morphology of encapsulated dye/polymer nanoparticles, showing features like spherical shape, regular form, and potential shell-core structures. nih.gov For example, TEM analysis has been used to determine the average size of nanoparticles, which can be related to the dispersity index measured by dynamic light scattering. taylorandfrancis.com
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of a sample. iyte.edu.trmdpi.com SEM works by scanning a focused electron beam across the surface of the sample and detecting secondary or backscattered electrons emitted from the surface. iyte.edu.tr This produces a high-magnification image that shows the surface features, texture, and shape of particles. SEM provides a large depth of field, which allows for simultaneous focus on the specimen surface regardless of roughness. mdpi.com It can be used to investigate the surface of materials dyed with disperse dyes and assess the influence of treatments on surface topography. researchgate.netunina.it While specific SEM images of this compound particles are not provided in the search results, SEM is a standard technique for visualizing the surface characteristics of pigments and dyes. mdpi.com
Dynamic Light Scattering (DLS) for Particle Size Distribution and Zeta Potential
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS), is a technique used to measure the size distribution of particles in a liquid suspension or dispersion. utdallas.eduresearchgate.net DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. utdallas.edu The rate at which the intensity fluctuates is related to the size of the particles; smaller particles move faster, leading to more rapid fluctuations. DLS provides a hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle. utdallas.edu
DLS instruments can also be used to measure the zeta potential of particles. nih.govtaylorandfrancis.comutdallas.edu Zeta potential is a measure of the electrical potential at the surface of a particle in a suspension and is an indicator of the colloidal stability of the dispersion. taylorandfrancis.comresearchgate.net A high absolute zeta potential value (typically greater than +30 mV or less than -30 mV) indicates good electrostatic repulsion between particles, leading to a stable dispersion. taylorandfrancis.com Values closer to zero suggest lower stability and a greater tendency for particles to aggregate. taylorandfrancis.com
While specific DLS data for this compound was not found, studies on other disperse dyes and nanoparticles demonstrate the application of DLS for determining particle size and zeta potential. For example, encapsulated dye/polymer nanoparticles have been characterized by DLS, yielding average particle sizes and zeta potential values, which are indicative of their stability. nih.gov The polydispersity index (PdI), also determined by DLS, characterizes the width of the particle size distribution, with lower values indicating a more homogeneous size population. nih.govtaylorandfrancis.com
Data Tables
While specific quantitative data tables for this compound across all these techniques were not found in the search results, the following table illustrates the types of data that would be generated by these characterization methods for a disperse dye or dye-containing nanoparticle, based on the general principles and examples found.
| Characterization Technique | Measured Property | Typical Output/Data |
| X-ray Diffraction (XRD) | Crystalline Structure, Polymorphism, Crystallinity | Diffraction pattern (2θ vs. Intensity), Peak positions and intensities, Unit cell parameters, Space group, Crystallinity percentage |
| Single Crystal XRD | Molecular Geometry, Crystal Packing | Atomic coordinates, Bond lengths, Bond angles, Torsion angles, Unit cell parameters, Space group, Intermolecular interactions |
| Powder XRD | Crystalline Phases, Polymorphism, Crystallinity | Diffraction pattern (2θ vs. Intensity), Identification of crystalline phases, Relative amounts of phases, Crystallite size, Lattice strain |
| Transmission Electron Microscopy (TEM) | Particle Morphology, Internal Structure | High-resolution images showing particle shape, size, internal structure, and aggregation state |
| Scanning Electron Microscopy (SEM) | Surface Topography, Particle Shape | Images showing surface features, texture, overall particle shape and size, and spatial distribution |
| Dynamic Light Scattering (DLS) | Particle Size Distribution, Zeta Potential | Hydrodynamic diameter (average particle size), Particle size distribution (e.g., intensity-weighted), Polydispersity Index (PdI), Zeta potential |
Computational and Theoretical Chemistry of Disperse Red 121
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are crucial for understanding the fundamental properties of Disperse Red 1 at the atomic and molecular level.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
DFT is a widely used method for calculating the electronic structure of molecules, allowing for the determination of optimized geometries and vibrational frequencies. Studies on Disperse Red 1 have employed DFT with various functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to predict its equilibrium structure and vibrational modes researchgate.net. Calculated vibrational wavenumbers have been compared with experimental FT-IR spectra, showing good consistency, particularly in the high-frequency region researchgate.net. The use of scaled quantum mechanics (SQM) methods has facilitated the complete assignment of vibrational modes based on experimental results and calculated total energy distribution (TED) researchgate.net. Optimized geometrical parameters obtained from DFT calculations are valuable for further computations of various molecular properties researchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra
TD-DFT is a powerful tool for investigating the electronic excited states of molecules and simulating their UV-Vis absorption and emission spectra. This method has been applied to Disperse Red 1 to study its electronic properties and interpret experimental observations researchgate.netnih.gov. TD-DFT calculations, often using functionals like B3LYP, can predict the positions and intensities of electronic transitions, such as π → π* and n → π* transitions, which are responsible for the dye's color nih.govresearchgate.net. These calculations help in understanding the nature of electronic excitations and their correlation with the molecule's absorption characteristics in different solvents nih.gov.
Calculation of Molecular Orbitals and Electron Density Distributions
Understanding the molecular orbitals (MOs) and electron density distribution of Disperse Red 1 provides insights into its reactivity and interactions. The contribution of individual atoms to the molecular orbitals, especially those involved in the azo group, can be calculated to rationalize the dye's behavior in chemical processes like biotransformation unesp.br. DFT calculations enable the visualization of HOMO and LUMO profiles, which are indicative of the molecule's electron-donating and electron-accepting capabilities, respectively chemmethod.com. Analysis of electron density distribution can reveal polar regions and potential sites for nucleophilic or electrophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict the spectroscopic properties of Disperse Red 1, and these predictions are often validated by comparison with experimental spectra.
Simulation of FT-IR and NMR Spectra
DFT calculations can simulate vibrational spectra, such as FT-IR, by calculating harmonic frequencies and infrared intensities acs.org. Comparing simulated FT-IR spectra with experimental data helps to validate the theoretical model and provides a detailed assignment of observed vibrational bands researchgate.net. Similarly, computational methods, such as the gauge-invariant atomic orbital (GIAO) method, can calculate isotropic chemical shifts for NMR spectra (¹H and ¹³C NMR) researchgate.net. Theoretical NMR data for Disperse Red 1 have been compared with experimental spectra, showing reasonable agreement and aiding in the assignment of specific proton and carbon signals researchgate.net.
Prediction of UV-Vis Absorption Maxima and Intensities
TD-DFT calculations are commonly used to predict the UV-Vis absorption maxima (λmax) and oscillator strengths (related to intensity) of Disperse Red 1 researchgate.netnih.gov. These predictions are vital for understanding the dye's color and its behavior in different environments. Experimental UV-Vis spectra of Disperse Red 1 in various solvents show a maximum absorption band typically around 406 nm, with a less defined band between 450 and 600 nm scielo.brscielo.br. Calculated UV-Vis spectra can reproduce these features and help to assign the electronic transitions responsible for the observed absorption bands nih.govresearchgate.net.
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems by simulating the motion of atoms and molecules. wpmucdn.commdpi.com This approach can provide insights into the conformational flexibility of Disperse Red 1 and how it interacts with its environment or other materials.
Investigation of Solvation Effects on Molecular Conformation
The conformation of a molecule in solution is influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly by including solvent molecules in the simulation box mdpi.comrsc.org. Studies on similar azo dyes and azobenzene (B91143) derivatives have utilized MD simulations to investigate how different solvents affect molecular conformation and dynamics. For instance, research on azobenzene photoisomerization in organic solvents has employed modified MD simulations to study the process in various solvents like n-hexane, anisole, toluene, ethanol, and ethylene (B1197577) glycol. claudiozannoni.it These studies highlight the importance of considering solvent effects in understanding molecular behavior in condensed phases. While specific detailed MD studies on the solvation effects on Disperse Red 1's conformation were not extensively found, the methodology applied to similar azo dyes is directly applicable.
Modeling of Intermolecular Interactions with Substrates
Understanding how Disperse Red 1 interacts with different substrates is crucial for its applications, particularly in textiles and polymer matrices. MD simulations can be used to model these intermolecular interactions, such as van der Waals forces, electrostatic interactions, and pi-pi stacking. researchgate.net Studies on the adsorption of other dyes, like methyl red, onto surfaces have utilized MD simulations to elucidate the adsorption mechanism and the types of interactions involved, including covalent, pi-pi, electrostatic, and van der Waals interactions. researchgate.net Similarly, MD simulations have been employed to study the interactions of molecules with polymer fibers. wpmucdn.com While direct MD studies detailing the interaction of Disperse Red 1 with specific textile fibers or polymer matrices were not prominently featured in the search results, the principles and techniques of MD simulations are well-established for modeling such interactions in similar systems. For instance, research on the isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate) has suggested that the polymer environment affects isomerization differently, implying specific interactions and spatial constraints play a role. aip.orgresearchgate.net Molecular dynamics simulations of DR1 in a glassy matrix of methyl methacrylate (B99206) have shown that isomerization can induce a cage-breaking process, leading to increased diffusion around the molecule. aip.org
Photoisomerization Mechanisms: Computational Insights
Disperse Red 1, being an azobenzene derivative, undergoes trans-cis photoisomerization, a key property for its use in photoresponsive materials. smolecule.comspiedigitallibrary.org Computational methods, particularly quantum chemical calculations and molecular dynamics simulations, provide valuable insights into the mechanisms of this isomerization process. claudiozannoni.itnih.gov
Energy Surface Mapping for Trans-Cis Isomerization
Computational studies often involve mapping the potential energy surfaces (PES) of the molecule in its ground and excited electronic states to understand the energy changes and transition states involved in the isomerization process. rsc.orgaip.org For azobenzene derivatives, the photoisomerization pathway involves trajectories on the potential energy surface of the first excited state (S1) and a conical intersection between the S1 and ground (S0) states. aip.org Quantum chemical calculations can indicate how energy surfaces are separated or intersect along different isomerization pathways. nih.gov Studies on azobenzene and its derivatives have explored the energy barriers for thermal and photoinduced isomerization processes by calculating the energy of optimized structures along the isomerization coordinate. rsc.org
Pathways of Isomerization (Rotation vs. Inversion)
The photoisomerization of azobenzene and its derivatives can primarily occur via two main pathways: rotation around the N=N double bond or inversion at one of the nitrogen atoms. claudiozannoni.it Computational studies help in determining the preferred pathway by examining the energy profiles associated with each mechanism. For push-pull substituted azobenzene dyes like Disperse Red 1, the photoisomerization pathway is likely rotation about the N=N bond, as quantum chemical calculations suggest that rotation leads to a region where conical intersections can occur, while the inversion pathway maintains well-separated ground and excited state energy surfaces. nih.gov While photoisomerization is often associated with rotation in the excited state, thermal isomerization in the ground state for push-pull systems might favor the inversion pathway. aip.orgnih.gov Some studies suggest that in condensed phases, a mixed torsional-inversion pathway might be the most important in solvents. claudiozannoni.it
Influence of Solvent and Substituents on Isomerization Kinetics
The surrounding environment (solvent or polymer matrix) and the nature of substituents on the azobenzene core can significantly influence the kinetics and efficiency of photoisomerization. claudiozannoni.itaip.orgresearchgate.net Computational studies, often combined with experimental techniques, can investigate these effects. For example, the excited state lifetimes of azobenzene derivatives can be affected by solvent properties like viscosity. claudiozannoni.it Computational studies using solvation models, ranging from continuum to discrete ones, have been employed to understand solvent effects on the properties of Disperse Red 1 and similar dyes. rsc.orgresearchgate.netresearchgate.net These models can help in reproducing experimental observations regarding the influence of solvent polarity on molecular properties. researchgate.netresearchgate.net Substituent effects on the electronic relaxation and isomerization dynamics of push-pull azobenzenes like Disperse Red 1 have also been investigated using computational and spectroscopic techniques, suggesting stepwise isomerization via an intermediate state. uni-kiel.de The polymer environment has been shown to affect the trans-cis photoisomerization and back thermal isomerization of Disperse Red 1 differently, indicating that the spatial requirements for these processes are influenced by the environment. aip.orgresearchgate.net
Compound Names and PubChem CIDs
Here is a table listing the chemical compound mentioned in the article and its corresponding PubChem CID.
| Compound Name | PubChem CID |
| Disperse Red 1 | 17886 |
| Disperse Red 11 | 17885 |
| Azobenzene | 642 |
| Methyl Red | 6807 |
| Methylene (B1212753) Blue | 6091 |
| Disperse Orange 1 | 8285 |
| Disperse Red 13 | 24855 |
Data Tables
Energy Barriers: Activation energies for thermal and photoinduced isomerization pathways (rotation and inversion).
Excited State Lifetimes: Lifetimes of different excited states in various solvents.
Quantum Yields: Photoisomerization quantum yields in different environments.
Conformational Data: Dihedral angles, bond lengths, and other structural parameters from MD trajectories.
Interaction Energies: Energies of interaction between the dye molecule and solvent molecules or substrate atoms.
For illustrative purposes, based on the search results discussing energy barriers for azobenzene derivatives rsc.org, a hypothetical data structure for energy barriers could be presented as follows:
| Isomerization Mechanism | Energy Barrier (eV) | Notes |
| Thermal Trans-Cis (Rotation) | ~3.42 | Based on V-shaped azo-chromophore study rsc.org |
| Thermal Trans-Cis (Inversion) | ~4.02 | Based on V-shaped azo-chromophore study rsc.org |
| Photoisomerization (Excited State) | Lower than thermal barriers | Allows for efficient light-induced process rsc.org |
Similarly, based on reported excited state lifetimes for Disperse Red 1 in different solvents claudiozannoni.itnih.gov, a hypothetical data structure could be:
| Solvent | Excited State Lifetime (ps) | Citation |
| Toluene | 0.9 | claudiozannoni.itnih.gov |
| Acetonitrile (B52724) | 0.5 | nih.gov |
| Ethylene Glycol | 1.4-1.5 | claudiozannoni.itnih.gov |
These tables are representative of the kind of quantitative data that computational studies on Disperse Red 1 would aim to produce, providing a deeper understanding of its behavior at the molecular level.
Nonlinear Optical (NLO) Properties Prediction
The NLO properties of a molecule describe its response to intense electromagnetic fields, leading to phenomena such as second harmonic generation (SHG). selcuk.edu.tr For organic molecules like DR1, these properties are closely related to their electronic structure, particularly the delocalized π-electron system and the presence of electron-donating and electron-withdrawing groups. dergipark.org.trselcuk.edu.tr Theoretical calculations provide insights into the magnitude and nature of these NLO responses. selcuk.edu.tr
The dipole moment (μ) and polarizability (α) are fundamental electrical properties that influence a molecule's NLO behavior. The dipole moment represents the separation of positive and negative charge within the molecule, while polarizability describes how easily the electron cloud can be distorted by an external electric field. dergipark.org.tracs.org
Computational studies on DR1 have calculated its dipole moment and polarizability using various levels of theory and basis sets. dergipark.org.trresearchgate.netresearchgate.net These calculations often involve optimizing the molecular geometry to determine the equilibrium structure before calculating the electrical properties. dergipark.org.trresearchgate.net The calculated dipole moment values can vary depending on the computational method and the phase (gas phase or in solution) considered. researchgate.net For instance, studies have reported effective dipole moments for both planar and non-planar structures of DR1. researchgate.net
Polarizability, a tensor quantity, can be represented by its isotropic mean polarizability (⟨α⟩) and anisotropy (Δα). dergipark.org.trresearchgate.net Theoretical calculations provide the components of the polarizability tensor, allowing for the determination of these values. dergipark.org.trresearchgate.net
Here is an example of calculated dipole moment values for Disperse Red 1:
| Structure Type | Method/Basis Set | Dipole Moment (Debye) | Citation |
| Planar | B3LYP/6-311+... | 4.29172019 | researchgate.net |
| Non-planar | B3LYP/6-311+... | 3.78940448 | researchgate.net |
| Gas phase | CAM-B3LYP | 7.2458 | researchgate.net |
| Aqueous solution | CAM-B3LYP | 9.5587 | researchgate.net |
These values highlight the sensitivity of the calculated dipole moment to both the molecular conformation and the surrounding environment.
Beyond linear polarizability, NLO properties are characterized by hyperpolarizabilities. The first hyperpolarizability (β) describes the second-order NLO effects, such as SHG, while the second hyperpolarizability (γ) relates to third-order effects like the optical Kerr effect and third harmonic generation. acs.orgresearchgate.net For molecules with a significant charge transfer character, like DR1, the first hyperpolarizability is often the dominant term responsible for second-order NLO activity. dergipark.org.trnih.gov
Theoretical methods are extensively used to predict the first (β) and second (γ) hyperpolarizabilities of DR1. researchgate.netdntb.gov.uawsu.edu These calculations often employ methods like DFT and TD-DFT, with various functionals and basis sets. dergipark.org.trresearchgate.netresearchgate.net The calculated hyperpolarizability values provide an estimate of the molecule's potential for NLO applications. acs.orgresearchgate.net
Studies have reported calculated values for the first hyperpolarizability (β) of DR1, often comparing them with experimental measurements obtained through techniques like Hyper-Rayleigh Scattering (HRS). nih.govoptica.orgpsu.edu The frequency dependence of hyperpolarizability is also investigated theoretically to understand the resonant enhancement effects near absorption wavelengths. selcuk.edu.troptica.org
While the search results primarily focused on the first hyperpolarizability (β) of DR1 due to its relevance for second-order NLO properties, some studies mention the second hyperpolarizability (γ) in the context of general NLO theory or for other related compounds. acs.orgresearchgate.net
Here is an example of reported first hyperpolarizability values for Disperse Red 1:
| Method/Basis Set | Phase/Solvent | Wavelength (nm) | First Hyperpolarizability (β, x 10⁻³⁰ esu) | Citation |
| B3LYP/6-311+... | Gas phase | Static | 3.1543 | researchgate.net |
| CAM-B3LYP | Aqueous | Static | 4.6125 | researchgate.net |
| Experimental HRS | Chloroform | 1300 | 22.4 | nih.govpsu.edu |
These theoretical and experimental findings underscore the significant first hyperpolarizability of Disperse Red 1, making it a prominent subject in NLO research.
Environmental Transformation and Degradation Mechanisms of Disperse Red 121
Photolytic Degradation Pathways in Aqueous and Solid Matrices
Photolytic degradation involves the breakdown of the dye molecule upon exposure to light. This can occur through direct absorption of light energy by the dye molecule or through photosensitized processes involving other light-absorbing substances in the environment.
Direct Photolysis Mechanisms and Quantum Yields
Direct photolysis occurs when Disperse Red 121 molecules absorb photons and undergo chemical transformations. The efficiency of this process is related to the dye's absorption spectrum and the intensity and wavelength distribution of the light source. While general principles of azo dye photolysis involve the cleavage of the azo bond (-N=N-) and other structural changes, specific details regarding the direct photolysis mechanisms and quantum yields for this compound were not explicitly found in the search results. However, photodecomposition of dyes under UV irradiation has been observed, with the reaction rate depending on factors such as oxygen levels, pH, and light intensity. canada.ca
Photosensitized Degradation Processes
Photosensitized degradation involves the transfer of energy or electrons from a light-absorbing sensitizer (B1316253) molecule to the dye molecule, leading to its degradation. This process can be significant in natural waters where various humic substances and other compounds can act as photosensitizers. While the search results mention the role of dissolved organic matter (DOM) in shaping water quality, specific studies on photosensitized degradation of this compound were not detailed. nih.gov
Identification and Characterization of Phototransformation Products
The phototransformation of azo dyes can lead to the formation of various products, including aromatic amines, phenols, and other smaller molecules. The specific products formed depend on the initial structure of the dye and the prevailing environmental conditions. While studies on the degradation of other disperse dyes like Disperse Red 3B have identified products such as NH3, diisobutyl phthalate, and guaiacol, specific phototransformation products for this compound were not explicitly identified in the provided search results. rsc.org
Biodegradation Pathways and Microbial Transformation
Biodegradation is a crucial process for the removal of disperse dyes from the environment, primarily mediated by microorganisms. This process can occur under both anaerobic and aerobic conditions, involving different enzymatic mechanisms.
Reductive Cleavage of Azo Bonds under Anaerobic Conditions
Under anaerobic conditions, many azo dyes undergo reductive cleavage of the azo bond (-N=N-), primarily catalyzed by azoreductase enzymes produced by various bacteria. This cleavage breaks the chromophoric group of the dye, leading to decolorization and the formation of potentially harmful aromatic amines. canada.canih.govscbt.com Studies on the degradation of other azo dyes by bacterial consortia have shown high decolorization rates under anaerobic conditions. hspublishing.org For azo disperse dyes in general, reductive degradation under anaerobic conditions is expected to produce aromatic amines upon cleavage of the azo bond. canada.ca
Oxidative Degradation under Aerobic Conditions
Under aerobic conditions, the degradation of azo dyes can proceed through oxidative pathways. While azo disperse dyes are generally not expected to degrade rapidly under aerobic conditions in water, soil, and sediment, some microorganisms, particularly white-rot fungi and certain bacteria, possess enzymes capable of oxidizing these compounds. ohsu.educanada.ca These enzymes, such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, can cleave the aromatic rings and further break down the degradation products formed under anaerobic conditions. rsc.orgnih.gov Sequential anaerobic-aerobic processes have been shown to be effective in achieving higher decolorization and potentially further mineralizing the aromatic amines produced during anaerobic degradation. nih.govhspublishing.org
Research findings highlight the importance of microbial consortia and optimized conditions for efficient biodegradation of disperse dyes. hspublishing.orgnih.gov For instance, a rhizosphere bacterial consortium containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii demonstrated high decolorization rates of Disperse Red under alternating anaerobic-aerobic conditions, with the rate being dependent on glucose levels. hspublishing.org Another study using a bacterial consortium showed significant decolorization and reduction in total organic carbon content for various azo dyes, including Disperse Red 78, under sequential microaerophilic/aerobic processes. nih.gov
While specific data tables detailing the degradation rates or products of this compound were not extensively available in the provided snippets, the general mechanisms and findings for other disperse and azo dyes provide strong indications of the likely pathways for this compound.
Enzymatic Mechanisms of Biotransformation (e.g., Azoreductases)
Biotransformation of azo dyes like this compound often initiates with the reductive cleavage of the azo bond (-N=N-), primarily catalyzed by azoreductase enzymes. This process typically occurs under anaerobic or microaerophilic conditions. gjesm.netmdpi.comescholarship.org Azoreductases transfer electrons to the azo bond, leading to its breakdown and the formation of colorless aromatic amines. gjesm.netmdpi.comacs.org NADH molecules, derived from carbohydrate metabolism, commonly serve as electron donors in this reductive phase. gjesm.net
Bacterial enzymatic systems are efficient in carrying out these catabolic activities, with azoreductases and laccases playing key roles in electron transfer to the azo bond. gjesm.net While azoreductases facilitate reductive cleavage, other enzymes like peroxidases (e.g., manganese peroxidase, lignin peroxidase) and phenoloxidases (e.g., laccase, tyrosinase) can catalyze oxidative degradation pathways, particularly under aerobic conditions. gjesm.netmdpi.com Unlike azoreductases, bacterial peroxidases require H₂O₂ as a terminal electron acceptor and can degrade dyes without producing toxic aromatic amines. gjesm.net Fungi, especially white-rot fungi, also possess ligninolytic enzymes such as laccase, manganese peroxidase, and lignin peroxidase, which exhibit significant catalytic power for dye degradation through biotransformation or mineralization. gjesm.netmdpi.com
Microbial Consortia and Bioreactor Performance Studies
Microbial consortia, composed of mixed microbial populations, often demonstrate superior performance in dye decolorization and degradation compared to pure cultures. mdpi.com This enhanced efficiency is attributed to their combined enzymatic activities, allowing them to target different dye structures simultaneously or utilize metabolites produced by other strains. mdpi.com
Studies have investigated the degradation of azo dyes, including those structurally similar to this compound, using bacterial consortia in bioreactor systems. For instance, a rhizosphere bacterial consortium consisting of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii was studied for the degradation of "Disperse Red" (likely a related or similar disperse red dye) in a double-chamber system with alternating anaerobic-aerobic conditions. hspublishing.org This study showed that the degradation efficiency was significantly influenced by glucose levels and the sequential anaerobic-aerobic process. hspublishing.org The anaerobic cycle initiated decolorization, and subsequent aerobic cycles further enhanced degradation, achieving high decolorization rates. hspublishing.org
Bioreactors, such as continuous upflow fixed bed bioreactors utilizing materials like date pedicels as biosupport, have been explored for the removal of textile dyes. mdpi.com These bioreactors can develop their own bacterial consortia capable of efficient dye removal. mdpi.com Research indicates that optimizing culture conditions and exploring microbial consortia are crucial for maximizing microbial efficiency in dye removal. mdpi.comneptjournal.com
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of organic pollutants, including textile dyes, through the generation of highly reactive species, primarily hydroxyl radicals (•OH). nih.govresearchgate.net
Fenton and Photo-Fenton Processes
Fenton and Photo-Fenton processes are prominent AOPs used for dye degradation. The classical Fenton reaction involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. aip.org
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The Photo-Fenton process enhances this degradation by utilizing UV or visible light irradiation. aip.orgajol.info Light energy accelerates the regeneration of Fe²⁺ from Fe³⁺, leading to the continuous production of hydroxyl radicals and increased oxidation efficiency. aip.orgajol.info
Fe³⁺ + hν → Fe²⁺ + •OH (in the presence of H₂O)
Direct photolysis of H₂O₂ under UV irradiation also contributes to hydroxyl radical generation in the Photo-Fenton process. ajol.info
H₂O₂ + hν → 2•OH
Studies on the Photo-Fenton degradation of Disperse Red 1 (a related disperse azo dye) have shown that while the dye is degraded, intermediate products with higher toxicity than the parent dye can be formed initially. nih.gov However, with continued treatment, these intermediates are further degraded, leading to a reduction in toxicity and significant mineralization of the dye. nih.gov The efficiency of Fenton and Photo-Fenton processes is influenced by parameters such as pH, concentrations of the iron catalyst and hydrogen peroxide, and temperature. ajol.info Acidic conditions are generally favored for optimal hydroxyl radical generation in Fenton processes. ajol.infoscielo.br
Photocatalytic Degradation using Semiconductor Materials (e.g., TiO₂, ZnO, Metal Oxides)
Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a widely studied AOP for the removal of organic pollutants, including dyes. nih.govmdpi.comresearchgate.net These materials act as photocatalysts, absorbing light energy and generating reactive species that degrade the dye molecules. nih.govresearchgate.netmdpi.com
When a semiconductor photocatalyst is irradiated with light energy equal to or greater than its band gap, electrons in the valence band (VB) are excited to the conduction band (CB), creating electron-hole pairs (e⁻/h⁺). nih.govmdpi.com
Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)
These photogenerated charge carriers then migrate to the surface of the catalyst and participate in redox reactions with adsorbed water, oxygen, and organic molecules. nih.govmdpi.commdpi.com
Generation of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Radicals)
The photogenerated electrons and holes react with species in the surrounding medium to produce reactive oxygen species (ROS), which are the primary agents for dye degradation. nih.govresearchgate.netmdpi.com Key ROS include hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). nih.govresearchgate.netaip.orgmdpi.comacs.org
Electrons in the conduction band can react with dissolved oxygen to form superoxide radicals: nih.govacs.org
e⁻ + O₂ → O₂•⁻
Holes in the valence band can react with water molecules or hydroxide (B78521) ions to generate hydroxyl radicals: nih.govacs.org
h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH
Superoxide radicals can further participate in reactions that lead to the formation of hydroxyl radicals. acs.org These highly reactive species non-specifically attack the complex organic structures of dyes, leading to their fragmentation and eventual mineralization into simpler, less toxic compounds like CO₂ and H₂O. nih.govresearchgate.netmdpi.com Radical scavenging tests have confirmed the significant roles of •OH and O₂•⁻ radicals in the photocatalytic degradation of organic dyes. aip.orgmdpi.com
Reaction Kinetics and Rate-Limiting Steps
The kinetics of photocatalytic dye degradation are often described by the Langmuir-Hinshelwood model, which relates the reaction rate to the concentration of the reactant and the adsorption capacity of the catalyst. acs.orgmdpi.com Photocatalytic degradation typically follows pseudo-first-order kinetics, particularly at low dye concentrations. acs.orgmdpi.comresearchgate.net
The rate of photocatalytic degradation is influenced by several factors, including the concentration of the dye, the amount and type of photocatalyst, the intensity and wavelength of the light source, pH, and temperature. mdpi.comresearchgate.netmdpi.com The adsorption of dye molecules onto the catalyst surface is an initial step in the process, and reaching adsorption equilibrium is important before initiating irradiation. mdpi.comresearchgate.net
Influence of Catalyst Properties and Environmental Conditions
Catalytic oxidation is an advanced oxidation process (AOP) that utilizes catalysts to generate reactive radicals capable of degrading synthetic dyes. nih.govijcce.ac.ir The efficiency of this process is significantly influenced by the properties of the catalyst and prevailing environmental conditions. Factors such as temperature, pH, and the concentration of the oxidant (e.g., H₂O₂) and the dye itself play crucial roles. nih.gov
Research indicates that catalytic activity for dye decomposition generally increases with rising temperature and oxidant concentration. nih.gov Conversely, an increase in the initial dye concentration can lead to a decline in catalytic activity. nih.gov The optimal pH range for catalytic degradation varies depending on the specific metal catalyst used. mdpi.com For instance, alkaline mediums have been found more suitable for achieving higher activity with iron-based catalysts compared to acidic conditions. nih.gov Catalyst support materials, such as zeolites, have also been recognized for their effectiveness in enhancing catalytic activity. nih.gov
Ozonation and Combined Ozone-UV Processes
Ozonation is a widely used AOP for the degradation of textile dyes. ijcce.ac.irdeswater.commdpi.com This process can occur through direct reaction with molecular ozone or indirectly via radical species generated from ozone decomposition, particularly hydroxyl radicals (HO•). ijcce.ac.irmdpi.com The efficiency of ozonation is affected by parameters such as ozone dose, pH, and reaction time. researchgate.net
Studies have shown that increasing the applied ozone dose generally leads to higher color removal efficiency and increased reaction rates. researchgate.net pH also plays a significant role; increasing the pH can enhance color removal efficiency and ozone consumption, although it may decrease the specific ozone dose required. researchgate.net The presence of ultrasound energy can also have a positive effect on the efficiency of decolorization during ozonation. researchgate.net While ozonation can rapidly remove color, the degree of mineralization (complete breakdown into inorganic substances) may be relatively low. researchgate.net Combined ozone-UV processes can also be employed, where UV irradiation can accelerate the decomposition of ozone, generating a greater amount of reactive HO•. ijcce.ac.irmdpi.com However, the presence of inorganic anions and humic acid can potentially inhibit the efficiency of photochemical AOPs like combined ozone-UV due to scavenging effects on radicals. mdpi.com
Electrochemical Degradation Mechanisms (e.g., Electrocoagulation)
Electrochemical degradation, particularly electrocoagulation (EC), is a method used for treating wastewater containing textile dyes. deswater.commdpi.comjecst.org EC involves the in-situ generation of coagulating agents, typically metal hydroxides like Al(OH)₃ or Fe(OH)₃, through the electro-oxidation of sacrificial anodes (commonly aluminum or iron). deswater.com These coagulants then adsorb soluble or colloidal pollutants, which are subsequently removed by sedimentation. deswater.com
The EC process is considered simple, efficient, and offers advantages such as lower chemical requirements and reduced sludge production compared to some conventional methods. deswater.comjecst.org The effectiveness of EC is influenced by operational parameters including current density, initial pH, electrolyte concentration, and operating time. deswater.com Studies have investigated the removal of disperse dyes using iron and aluminum electrodes, finding that iron electrodes show better color removal efficiency in alkaline solutions, while aluminum electrodes are more efficient in acidic solutions. deswater.com The removal of disperse dyes by EC can involve both surface electrooxidation and electrocoagulation processes. nih.gov
Sonochemical Degradation Mechanisms
Sonochemical degradation utilizes ultrasonic waves to induce chemical reactions. This process can lead to the formation of cavitation bubbles in the liquid, and their collapse generates localized high temperatures and pressures, creating reactive species like hydroxyl radicals. acs.org While direct studies specifically on the sonochemical degradation of this compound were not prominently found in the provided results, research on the sonochemical degradation of other dyes and organic pollutants suggests that this method can be effective. acs.orgnih.gov The presence of adsorbents can enhance sonochemical degradation by concentrating the dye in the adsorbed phase, leading to increased radical reactions. nih.gov
Adsorption and Desorption Dynamics in Environmental Matrices
Adsorption is a widely used technique for the removal of dyes from wastewater due to its ease of use, cost-effectiveness, and high efficiency. nih.govresearchgate.net This process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. nih.govrsc.org The adsorption and desorption dynamics of this compound in environmental matrices are influenced by the properties of the adsorbent, the characteristics of the dye molecule, and environmental conditions such as pH, temperature, and the presence of other substances. nih.govuniven.ac.zauctm.edu
Adsorption onto Inorganic Sorbents (e.g., Clays (B1170129), Metal Oxides)
Inorganic materials such as metal oxides, clays, and minerals are utilized as adsorbents for dye removal from aqueous solutions. univen.ac.zajscholaronline.orgmdpi.com Clays, including bentonite (B74815) and kaolin, have been studied for their ability to adsorb various dyes. univen.ac.za The adsorption capacity of clays can be influenced by factors such as pH, with higher pH values often favoring the adsorption of cationic dyes due to increased negatively charged sites on the clay surface. univen.ac.za However, the adsorption of anionic dyes strongly depends on pH, with low pH ranges being ideal when metal oxides are used as sorbents. univen.ac.za Metal oxide nanoparticles, such as iron oxides (magnetite and maghemite), have also attracted attention as adsorbents due to their high surface area and adsorption capacity. jscholaronline.org Surface characteristics and modifications of inorganic sorbents play a crucial role in their adsorption efficiency. univen.ac.zamdpi.com
Adsorption onto Organic Matter and Polymeric Materials
Organic matter and polymeric materials can also act as adsorbents for disperse dyes in environmental matrices. Disperse dyes, being non-ionic and having low water solubility, have an affinity for hydrophobic materials. jecst.orgsci-hub.se If released into wastewater, these dyes are expected to be either caught by sludge filters or adsorbed during wastewater treatment, rather than remaining in the water column. canada.ca In aquatic environments, a greater percentage of these substances may find their way into sediment, which contains organic matter, and undergo reductive degradation under anaerobic conditions. canada.ca Polymeric materials, including modified natural polymers and synthetic polymers, can be engineered for dye adsorption. mdpi.comresearchgate.netrsc.org The effectiveness of polymeric adsorbents can be influenced by factors such as molecular weight and surface properties. mdpi.comresearchgate.net Plasma treatment, for instance, can modify the surface of polymers to enhance dye immobilization through covalent bonding. researchgate.net
Isotherm and Kinetic Modeling of Adsorption Processes
Adsorption plays a crucial role in the environmental fate of disperse dyes like this compound, particularly in wastewater treatment processes and in their partitioning between water and solid phases in the environment (e.g., sediment, soil). Adsorption studies typically employ isotherm and kinetic models to understand the interaction between the dye and the adsorbent material.
Adsorption isotherm models describe the equilibrium relationship between the concentration of the adsorbate in the bulk solution and the amount adsorbed onto the solid phase at a constant temperature. Commonly used isotherm models include the Langmuir, Freundlich, and BET models. researchgate.netuctm.eduiwaponline.com
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. uctm.eduacs.org It is often found to fit experimental data well for the adsorption of various dyes, suggesting a monolayer coverage. acs.orgmdpi.comnih.gov
The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption sites and energies. uctm.edu
The BET isotherm model (Brunauer-Emmett-Teller) describes multilayer adsorption. researchgate.net
Adsorption kinetic models describe the rate of the adsorption process and can provide insights into the adsorption mechanisms. Common kinetic models include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. researchgate.netiwaponline.comacs.orgmdpi.comnih.govbioline.org.bracs.org
The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. acs.org
The pseudo-second-order model assumes that the rate-limiting step is the surface adsorption where chemisorption is involved. acs.orgmdpi.comnih.gov This model often shows a good fit with experimental data for dye adsorption, suggesting that chemisorption may be the predominant mechanism or rate-limiting step. iwaponline.comacs.orgmdpi.comnih.gov
The intra-particle diffusion model helps to determine if intra-particle diffusion is the rate-controlling step in the adsorption process. researchgate.netiwaponline.commdpi.comacs.org
Studies on the adsorption of other disperse red dyes or similar azo dyes onto various adsorbents have shown that factors such as contact time, initial dye concentration, adsorbent dosage, pH, and temperature can significantly influence the adsorption capacity and rate. researchgate.netiwaponline.comacs.orgmdpi.comnih.govbioline.org.bracs.org For instance, increased temperature can sometimes promote chemisorption. nih.gov
While specific isotherm and kinetic modeling data for the adsorption of this compound on various environmental matrices or treatment materials were not found in the immediate search results, the principles and models applied to similar dyes provide a framework for how such studies would be conducted for this compound. Based on the behavior of other disperse dyes, it is likely that its adsorption would be influenced by the properties of the adsorbent and the solution chemistry, and its kinetics could potentially follow a pseudo-second-order model, indicative of chemisorption playing a role.
Table: Examples of Adsorption Modeling Results for Similar Dyes
| Dye (Example) | Adsorbent (Example) | Isotherm Model Fit (Example) | Kinetic Model Fit (Example) | Notes | Source |
| Disperse Red | Activated Carbon | BET, Intra-particle diffusion | Pseudo-first/second order | Suggests physical adsorption and two adsorption mechanisms. | researchgate.net |
| Congo Red | ZnCuCr-Based MOF | Langmuir (R² = 0.998) | Pseudo-second-order (R² > 0.999) | Suggests monolayer chemisorption. | acs.org |
| Congo Red | Copper Ferrite Nanocomposite | Langmuir (R² = 0.9989) | Pseudo-second-order (R² = 0.9998) | Suggests uniform monolayer chemisorption; rate governed by diffusion. | mdpi.com |
| Reactive Red 2 | Phosphoric Acid Activated Carbon | Temkin (R² = 0.99) | Pseudo-second-order (R² = 0.99) | High removal efficiency observed. | iwaponline.com |
| Congo Red | Modified Wheat Bran Fiber | Langmuir | Pseudo-second-order | Suggests monolayer chemisorption, influenced by temperature. | nih.gov |
Note: This table presents examples from studies on similar dyes to illustrate typical modeling outcomes and should not be interpreted as specific data for this compound.
Environmental Fate Modeling and Pathway Prediction
Environmental fate modeling aims to predict how a chemical substance will distribute, transform, and persist in various environmental compartments (air, water, soil, sediment). These models utilize the physico-chemical properties of the substance and environmental parameters to estimate its concentrations in different media over time and to identify the dominant transport and transformation pathways. dtic.milmdpi.comiaea.org
For azo disperse dyes like this compound, key physico-chemical properties influencing environmental fate include low water solubility, moderate to high octanol-water partition coefficients (log Kow), and low vapor pressure. canada.ca These properties suggest that this compound is likely to have a low tendency to volatilize from water or soil surfaces. canada.camdpi.com Its low water solubility and relatively high log Kow indicate a propensity to partition from the aqueous phase onto solid phases. canada.ca
If released into wastewater, azo disperse dyes are expected to be significantly removed during wastewater treatment, primarily through adsorption onto sludge solids. canada.ca If released directly into water bodies, a greater percentage is anticipated to settle into sediments due to their low solubility and higher density compared to water. canada.ca
In sediments and soil, particularly under anaerobic conditions, reductive degradation of the azo bond can occur, leading to the formation of aromatic amines. canada.ca While aerobic biodegradation is generally slow for azo disperse dyes, other transformation processes like photodegradation on surfaces exposed to sunlight may contribute to their removal.
Environmental fate models for organic contaminants consider processes such as advection, dispersion, diffusion, volatilization, adsorption, and various transformation reactions (e.g., biodegradation, hydrolysis, photolysis). dtic.milmdpi.com The persistence and distribution of this compound in the environment would be governed by the interplay of these processes. Given its properties, adsorption to soil and sediment particles and potential accumulation in these compartments are likely to be significant fate pathways. Degradation, particularly reductive cleavage in anaerobic zones, would influence its persistence and the formation of breakdown products.
While specific environmental fate models or detailed pathway predictions specifically for this compound were not found in the consulted sources, the understanding of the behavior of similar azo disperse dyes allows for the prediction of its likely environmental distribution and transformation processes. Further research involving specific fate modeling for this compound, incorporating its unique degradation kinetics and adsorption characteristics on relevant environmental matrices, would provide a more precise assessment of its environmental behavior.
Advanced Analytical Methodologies for Disperse Red 121 Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for separating Disperse Red 121 from sample matrices and other co-eluting compounds before detection.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of disperse dyes. lcms.cznih.gov HPLC provides the necessary separation for complex samples. Various detectors can be coupled with HPLC, with the Diode Array Detector (DAD) being a common choice due to its ability to provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.govcapes.gov.brunesp.brmdpi.com
HPLC coupled with UV detection has been used for the determination of disperse azo dyes, including Disperse Red 1, in various matrices such as wastewater, groundwater, sludge, and soil/sediment. itesm.mxclu-in.org The sensitivity of this method is dependent on the level of interferents within the matrix. epa.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced chromatographic resolution, speed, and sensitivity compared to conventional HPLC. clu-in.org This is particularly advantageous for the analysis of complex samples containing numerous components. UHPLC systems can be coupled with various detectors, including mass spectrometers, for comprehensive analysis. shimadzu.comnih.gov UHPLC coupled to a high-resolution Orbitrap Fusion Lumos mass spectrometer has been used for the characterization of azobenzene (B91143) disperse dyes. nih.gov A UHPLC-Orbitrap MS method has been established for the analysis of disperse dyes on polyester (B1180765) fibers, demonstrating accurate identification and good separation with detection limits ranging between 0.1 ng/mL and 5.0 ng/mL. nih.gov
Gas Chromatography (GC) for Volatile Transformation Products
While this compound itself is a non-volatile compound due to its molecular weight and structure, Gas Chromatography (GC) is relevant for the analysis of potential volatile transformation products that may form through degradation pathways such as reduction. GC is typically coupled with Mass Spectrometry (GC/MS) for the separation and identification of volatile organic compounds. GC/MS has been used to determine products generated after the oxidation/reduction process of Disperse Red 1, an azo dye. capes.gov.br The reduction of azo dyes can lead to the formation of aromatic amines, which can be analyzed by GC/MS. epa.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, as well as structural information for the identification of this compound and its related compounds.
LC-MS/MS for Trace-Level Quantification and Metabolite Identification
Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for trace-level quantification and identification of compounds in complex matrices. unesp.brmdpi.comshimadzu.comresearchgate.net The tandem MS capability allows for the selection of specific precursor ions and fragmentation to produce characteristic product ions, significantly increasing selectivity and reducing matrix interference. LC-MS/MS is particularly useful for identifying and quantifying metabolites or transformation products of the parent dye. unesp.br
HPLC-MS/MS has been used to quantify the occurrence of Disperse Red 1 in river waters, with concentrations ranging from 50–500 ng/L. researchgate.net The optional use of HPLC/MS/MS aids in the confirmation of specific analytes and is less subject to chemical noise than other mass spectrometric methods. clu-in.orgepa.gov LC-MS/MS has also been applied for the simultaneous analysis of prohibited colorants in cosmetics. mdpi.com
High-Resolution Mass Spectrometry for Unambiguous Identification of Transformation Products
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of a compound. dntb.gov.ua This is particularly valuable for the unambiguous identification of unknown transformation products or impurities without the need for reference standards. HRMS, often coupled with UHPLC, can provide detailed structural information through fragmentation analysis. nih.govnih.gov UHPLC coupled to a high-resolution Orbitrap Fusion Lumos mass spectrometer has been used for the characterization of azobenzene disperse dyes. nih.gov Orbitrap MS, a type of high-resolution mass spectrometry, offers high qualitative accuracy and detection sensitivity for the identification of fiber dyes. nih.gov
Spectrophotometric Methods for Aqueous Phase Analysis
UV-Vis spectrophotometry is a valuable tool for analyzing disperse dyes in aqueous solutions, particularly for investigating their solubility and interaction with other substances. researchgate.netscielo.brscielo.br
Development of UV-Vis Spectrophotometric Protocols for Dissolved this compound
Developing spectrophotometric protocols for this compound in aqueous solutions often involves addressing its limited water solubility. Studies on similar disperse dyes, such as Disperse Red 1, highlight the importance of using appropriate solvents or dispersants to achieve stable aqueous solutions for analysis. researchgate.netscielo.br For Disperse Red 1, commercial dispersants like Fongranal® FB have been found suitable for preparing aqueous solutions. researchgate.netscielo.br The UV-Vis spectra of such solutions typically exhibit a maximum absorption band in the visible range, which for Disperse Red 1 is around 406 nm or 505 nm, depending on the solvent or dispersant used. researchgate.netscielo.br The intensity of this band is proportional to the dye concentration, forming the basis for quantitative determination. researchgate.net
Validation of Analytical Methodologies (e.g., LOD, LOQ, Recovery)
Validation of spectrophotometric methods for disperse dyes involves determining key analytical parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. europa.eumdpi.com For Disperse Red 1 in purified water, a developed UV-Vis spectrophotometric method reported an LOD of 2.47 × 10⁻⁶ mol L⁻¹ and an LOQ of 8.22 × 10⁻⁶ mol L⁻¹. researchgate.netscielo.br Recovery experiments are crucial to assess the method's accuracy and the influence of the sample matrix. For Disperse Red 1, recovery percentages of 91.2% and 103% were obtained at concentrations of 3.00 × 10⁻⁶ and 40.0 × 10⁻⁶ mol L⁻¹, respectively, in purified water. researchgate.netscielo.br Recoveries in tap and river water samples ranged from 85.9% to 113%, indicating the method's applicability to environmental water samples. researchgate.netscielo.br
Table 1: Validation Parameters for a UV-Vis Spectrophotometric Method for Disperse Red 1 in Water researchgate.netscielo.br
| Parameter | Value (mol L⁻¹) | Matrix |
| LOD | 2.47 × 10⁻⁶ | Purified Water |
| LOQ | 8.22 × 10⁻⁶ | Purified Water |
Table 2: Recovery Rates for Disperse Red 1 in Water Samples researchgate.netscielo.br
| Concentration (mol L⁻¹) | Recovery (%) | Matrix |
| 3.00 × 10⁻⁶ | 91.2 | Purified Water |
| 40.0 × 10⁻⁶ | 103 | Purified Water |
| - | 85.9 - 113 | Tap/River Water |
Electrochemical Analytical Techniques
Electrochemical methods, particularly voltammetry and electrochemical impedance spectroscopy (EIS), can provide insights into the behavior of synthetic dyes. nih.govmdpi.com
Voltammetry for Electrochemical Behavior Characterization
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are useful for characterizing the electrochemical behavior of dyes. nih.govmdpi.com These methods can reveal characteristic redox peaks that act as fingerprints for individual dyes. nih.gov Studies on similar azo dyes, like Disperse Orange 1, using techniques such as SWV and CV with a boron-doped diamond electrode, have shown irreversible electrochemical reduction peaks. researchgate.net The electrochemical process for such dyes is often primarily diffusion-controlled. researchgate.net While direct voltammetric studies specifically on this compound were not found in the search results, the application of these techniques to similar disperse azo dyes suggests their potential for characterizing the electrochemical properties of this compound.
Electrochemical Impedance Spectroscopy (EIS) for Surface Interactions
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the interfacial properties and charge transfer processes in electrochemical systems. acs.orgscispace.compineresearch.com EIS measures the impedance of a system over a range of frequencies, providing information about processes occurring at the electrode-electrolyte interface, electron transport, and diffusion. acs.orgscispace.compineresearch.com In the context of dyes, EIS can be used to study their interaction with electrode surfaces or their behavior in electrochemical degradation processes. acs.orgresearchgate.net EIS has been employed to monitor changes in surface properties and can be fitted to equivalent circuit models, such as the Randles circuit, to extract parameters like electron-transfer resistance and double-layer capacitance. researchgate.net While specific studies on this compound using EIS were not found, this technique holds potential for understanding its adsorption behavior and charge transfer characteristics at electrode surfaces.
Sample Preparation Techniques for Complex Matrices
Analyzing disperse dyes in complex matrices, such as textiles or environmental samples, often requires effective sample preparation techniques to isolate and concentrate the analyte while minimizing matrix interference. semanticscholar.orgresearchgate.net The low water solubility of disperse dyes necessitates the use of appropriate solvents or techniques to extract them from the matrix. researchgate.netscielo.br
For textile samples, extraction using solvents like methanol (B129727) under sonication and heat has been employed for the analysis of various dyes, including Disperse Red 1. lcms.cz Following extraction, steps such as centrifugation and filtration are typically used to remove solid particles. lcms.cz Further cleanup and concentration might be necessary depending on the complexity of the matrix and the sensitivity of the analytical technique. Techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) can be used to clean up extracts from complex matrices by removing interfering compounds. semanticscholar.orgresearchgate.net The choice of sample preparation technique depends on the specific matrix and the target analyte's properties. semanticscholar.orgresearchgate.net
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for concentrating and purifying analytes from complex matrices before analysis. SPE involves the selective adsorption of analytes onto a solid stationary phase, followed by elution with a suitable solvent. This method is effective for extracting disperse dyes from aqueous and solid samples nih.govepa.gov.
For instance, an SPE-LC-ESI-MS/MS method has been optimized and utilized for monitoring disperse azo dyes, including Disperse Red 1, in environmental aquatic samples. This method demonstrated good linearity for Disperse Red 1 in aqueous solutions within a concentration range of 2.0 to 100.0 ng/mL. The method achieved limits of detection (LOD) and quantification (LOQ) around 2.0 and 8.0 ng/L, respectively. Average recoveries greater than 70% were obtained for Disperse Red 1 in various water samples spiked with the dye nih.gov.
Microextraction methods, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are also explored for the analysis of disperse dyes, offering advantages like reduced solvent consumption and sample volume researchgate.netresearchgate.net. Textile solid-phase extraction (TSPE), which utilizes pieces of textile loaded with ligands to trap analytes, represents another innovative approach for extracting dyes mdpi.com.
Research findings on SPE for Disperse Red 1 (a related disperse dye) indicate that the choice of adsorbent and elution conditions significantly impacts extraction efficiency. Studies have investigated parameters such as adsorbent amount, pH, salt concentration, and extraction time to optimize the recovery of disperse dyes from environmental water samples researchgate.net. For certain allergenic disperse dyes, including Disperse Red 1, relative recoveries exceeding 85.0% have been achieved using dispersive solid-phase extraction with specific adsorbents within a short extraction time researchgate.net.
An example of SPE application for disperse dyes is the use of a Strata-X cartridge for sample preparation before LC-MS/MS analysis of disperse dyes and their biotransformation products. The cartridges were conditioned with methanol and water, the sample was loaded, washed with water, and then eluted with acetonitrile (B52724) unesp.br.
Soxhlet Extraction and Flash Chromatography for Purification from Dyestuffs
Soxhlet extraction is a classic technique widely used for the exhaustive extraction of compounds from solid materials, such as textiles and raw dyestuffs. This method involves continuous extraction with a solvent, ensuring high extraction efficiency for less soluble compounds like disperse dyes gatech.eduitesm.mx.
Soxhlet extraction has been employed for the purification of disperse dyes from dyestuffs. For example, azo dyes have been purified from dyestuffs using Soxhlet extraction followed by flash chromatography nih.govnih.govduke.edu. In one study, disperse dyes, including Disperse Red 73 (a related azo dye), were purified from raw dyestuff powders using Soxhlet extraction and flash chromatography before characterization by UHPLC-HRMS and NMR spectroscopy nih.govnih.gov. Solvents like benzene (B151609) have also been used for Soxhlet extraction of disperse dyes from solid samples gatech.edu.
Flash chromatography, a medium-pressure chromatographic technique, is often used after extraction for further purification of the target analytes. This technique allows for rapid separation of compounds based on their differential partitioning between a stationary phase and a mobile phase nih.govnih.gov. The combination of Soxhlet extraction and flash chromatography provides a robust approach for obtaining purified disperse dyes from complex matrices, which is crucial for accurate identification and characterization.
Research has shown that this combined approach is effective in purifying individual azobenzene disperse dyes from raw commercial dyestuff powders, enabling their subsequent structural elucidation and analysis nih.gov. The purity of the isolated dyes can be assessed using techniques like NMR spectroscopy nih.gov.
Interactions of Disperse Red 121 with Polymeric Materials and Substrates
Mechanisms of Interaction with Textile Fibers
The dyeing process of synthetic fibers with disperse dyes involves the transfer of dye molecules from the dyebath into the fiber matrix. This occurs through a series of steps including adsorption onto the fiber surface and diffusion into the interior. colorfuldyes.comcrimsonpublishers.comcrimsonpublishers.com
Adsorption and Diffusion Dynamics in Synthetic Fibers (e.g., Polyester (B1180765), Nylon, Acrylic)
Disperse dyes, being largely insoluble in water, are present in the dyebath as fine dispersions. colorfuldyes.comcolourinn.inmdpi.comscribd.com Dyeing of synthetic fibers like polyester, nylon, and acrylic with disperse dyes is often described by the "solid solution theory," where the fiber acts as a solvent for the dye. colorfuldyes.com The process involves the dye diffusing to the fiber surface, adsorbing onto it, and then diffusing into the bulk of the fiber. colorfuldyes.comcrimsonpublishers.com
For polyester fibers, which have a compact molecular structure and high crystallinity, dyeing with disperse dyes typically requires high temperatures, often around 130°C. colorfuldyes.comcolourinn.inmdpi.commedcraveonline.com At these elevated temperatures, the thermal energy increases the segmental mobility of the polymer chains, causing the fiber structure to become looser and less crystalline, creating microvoids that allow dye molecules to enter and diffuse within the fiber matrix. colorfuldyes.commdpi.comcolourinn.inomicsonline.org The rate of diffusion of disperse dyes into polyester is generally lower compared to fibers like nylon or cellulose (B213188) triacetate. omicsonline.org
Nylon and acrylic fibers can also be dyed with disperse dyes. colorfuldyes.comgoogle.comsci-hub.ru For nylon, while disperse dyes can be used, their fastness properties may be somewhat limited, restricting their use to pale and medium shades. sci-hub.ru Acrylic fibers dyed with disperse dyes can exhibit good light fastness, but their build-up properties may limit their use to pale shades. sci-hub.ru
Role of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The interaction between disperse dye molecules and synthetic fibers is primarily governed by intermolecular forces. These include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. colourinn.inmdpi.combrainly.comunam.mxresearchgate.netdoaj.org
Disperse dyes are non-ionic and often contain polar substituents, while hydrophobic synthetic fibers like polyester have non-polar regions and some polar groups (e.g., ester groups in polyester). colourinn.inmdpi.comdoaj.org Hydrophobic interactions play a significant role, as the non-polar nature of disperse dyes leads to an attraction towards the hydrophobic regions of the fibers, particularly polyester. colourinn.incolourinn.insdc.org.uk
Hydrogen bonding can also contribute to the dye-fiber affinity, forming between suitable functional groups on the dye molecule (such as -NH2 or -OH groups, which can be present in disperse dyes) and complementary groups within the fiber structure. colourinn.inmdpi.comresearchgate.netdoaj.org Dipole-dipole interactions can arise from the interaction of permanent dipoles within both the dye and fiber molecules. brainly.comresearchgate.netscribd.com
These physical forces, while weaker than covalent bonds, are collectively sufficient to retain the dye within the fiber structure, contributing to the color fastness properties. colourinn.inresearchgate.net
Impact of Fiber Morphology and Crystallinity on Dye Uptake
The morphology and crystallinity of synthetic fibers significantly influence the uptake and diffusion of disperse dyes. Fibers like polyester are semi-crystalline, consisting of both crystalline and amorphous regions. colorfuldyes.commdpi.comresearchgate.netscispace.com Disperse dye molecules primarily diffuse into the amorphous regions of the fiber structure, where the polymer chains are less ordered and offer more free volume. researchgate.netmdpi.com
The degree of crystallinity and the orientation of the amorphous phase affect the accessibility of the fiber interior to dye molecules. colorfuldyes.comresearchgate.net Higher crystallinity generally leads to lower dye uptake because the ordered crystalline regions are impenetrable to the dye molecules. colorfuldyes.comresearchgate.netekb.eg Factors such as heat setting during fiber manufacturing can influence the crystallinity and molecular orientation, thereby impacting dye uptake and potentially leading to variations in dyeing uniformity, such as barré effects. colorfuldyes.comresearchgate.net
The size and distribution of crystallites, as well as the tortuosity of the diffusion path within the amorphous region, also play a crucial role in the rate and extent of dye diffusion. researchgate.net Modifications to the fiber structure, such as those induced by heat or chemical treatments, can alter the morphology and crystallinity, subsequently affecting dyeability. omicsonline.orgnih.gov
Influence of Auxiliaries and Dispersants on Dyeing Performance and Stability
Auxiliaries, particularly dispersants and surfactants, are essential components in disperse dyeing. They play a critical role in maintaining the stability of the dye dispersion, influencing dye uptake, and achieving level dyeing. colorfuldyes.commedcraveonline.comcn-softener.comcapes.gov.br
Mechanism of Action of Anionic and Non-Ionic Dispersants
Disperse dyes are supplied as fine powders, grains, pastes, or aqueous dispersions, all containing finely ground dye particles and dispersing agents. mdpi.comscribd.com Dispersing agents are surfactants that stabilize the dispersion of hydrophobic dye particles in the aqueous dyebath. mdpi.comscribd.commedcraveonline.comcn-softener.comsanyo-chemical-solutions.com
Anionic and non-ionic dispersants are commonly used. Anionic dispersants, such as naphthalenesulfonic acid formaldehyde (B43269) condensates and sodium lignosulfonates, adsorb onto the surface of the hydrophobic dye particles. cn-softener.comsanyo-chemical-solutions.comrsc.org This adsorption creates an electrical double layer around the particles, introducing electrostatic repulsive forces between them, which prevents aggregation and maintains a stable dispersion. sanyo-chemical-solutions.comrsc.org Anionic dispersants primarily contribute to dispersion and stability. cn-softener.com
Non-ionic dispersants also adsorb onto the dye particle surface. sanyo-chemical-solutions.com Their mechanism of stabilization often involves steric hindrance, where the hydrophilic chains of the non-ionic surfactant extend into the water, creating a barrier that prevents particles from coming into close contact and aggregating. sanyo-chemical-solutions.com Non-ionic auxiliaries can also act as solubilizers, increasing the apparent solubility of the disperse dye in the dyebath, which can influence the rate of dye uptake and promote level dyeing. cn-softener.comgoogle.comtextiletoday.com.bd Non-ionic additives are often more prominent in solubilization and leveling effects. cn-softener.com
The type and concentration of the dispersing agent can significantly affect the stability of the dye dispersion and the rate of dyeing. medcraveonline.com
Effect of Surfactants on Dye Particle Aggregation and Dispersion Stability
Surfactants, encompassing both dispersants and leveling agents, are crucial for controlling dye particle aggregation and ensuring dispersion stability in the dyebath. medcraveonline.comcn-softener.comsanyo-chemical-solutions.comrsc.orgresearchgate.net Disperse dyes, being sparingly soluble, have a tendency to aggregate in the aqueous dyeing medium, especially at high temperatures. medcraveonline.comrsc.org Aggregation can lead to uneven dyeing, specks, and reduced color yield. colourinn.inmedcraveonline.comrsc.org
Surfactants work by adsorbing onto the surface of the disperse dye particles, reducing the interfacial tension between the dye and the water. sanyo-chemical-solutions.com This adsorption helps to break up larger dye aggregates into finer particles and keeps them suspended uniformly throughout the dyebath. colourinn.insanyo-chemical-solutions.com The stability of the dispersion is maintained through electrostatic repulsion (in the case of anionic surfactants) or steric hindrance (in the case of non-ionic or polymeric dispersants). medcraveonline.comsanyo-chemical-solutions.com
The concentration of the surfactant is important; at sufficient concentrations (above the critical micelle concentration for some surfactants), micelles can form, which can solubilize a certain amount of disperse dye in a monomolecular state, further aiding dispersion and uptake. medcraveonline.comcn-softener.com Research has shown that the dose and temperature of operation are important factors in preparing stable dye dispersions. researchgate.net Effective dispersant adsorption onto the dye particle surface contributes to dispersion stability. researchgate.net Maintaining a stable dispersion with fine dye particle size is critical for achieving uniform color and preventing issues like printing nozzle blockage in textile printing applications. rsc.org
Interactions between Disperse Red 121 and Polymer-Based Dispersants
Disperse dyes, being poorly soluble in water, require the presence of dispersing agents during the dyeing process to ensure they are finely ground and evenly distributed in the dyeing medium. nih.gov Polymer-based dispersants are utilized for this purpose. These dispersants, such as lignin (B12514952) sulfonates and condensation products of naphthalene (B1677914) sulfonic acid with formaldehyde, adsorb onto the surface of disperse dye particles. nih.govrsc.org This adsorption can involve electrostatic attraction, particularly with anionic dispersants, where the dispersant ionizes in water and adsorbs onto the dye particle surface, forming an electric double layer with counterions in the system. rsc.org
Polymeric dispersants can offer advantages over classical dispersants, including being colorless and easily degraded, and they can be used in smaller quantities. researchgate.net The interaction between the dye and the dispersant, as well as the dispersant's properties, influences the dye's solubility and dispersion stability. For example, in a silicone waterless dyeing system, the type and amount of dispersant can affect the solubility of a disperse dye and its exhaustion onto the fabric. nih.gov Steric hindrance, provided by long polymer chains of non-ionic surfactants adsorbed on the dye particle surface, also contributes to preventing particle agglomeration by creating osmotic pressure when particles approach each other. rsc.org
Dyeing Processes in Supercritical Carbon Dioxide Media
Supercritical carbon dioxide (SC-CO2) has emerged as an environmentally friendly alternative to traditional aqueous dyeing methods, particularly for hydrophobic fibers like polyester. diva-portal.orgmdpi.comdiva-portal.org SC-CO2 offers advantages such as reduced water consumption, lower energy use, and minimal chemical auxiliaries. diva-portal.orgmdpi.comdiva-portal.org Disperse dyes are well-suited for SC-CO2 dyeing due to their non-polar or low-polar nature and solubility in this medium. vinca.rsdiva-portal.org
Mechanism of Dye Penetration and Diffusion in SC-CO2 Systems
In SC-CO2 dyeing, the supercritical fluid acts as the solvent and transport medium for the disperse dye. diva-portal.orgdiva-portal.org SC-CO2 possesses unique properties, combining liquid-like density with gas-like low viscosity and high diffusivity. diva-portal.orgdiva-portal.orgdiva-portal.org These properties facilitate the penetration of dye molecules into the free volume of the amorphous regions of semi-crystalline polymers like polyester, and can also swell the fiber. mdpi.comdiva-portal.orgdiva-portal.org The dye molecules, dissolved in the SC-CO2 phase, are transferred to the fiber surface, adsorbed, and then penetrate and diffuse into the fiber structure. diva-portal.org Intermolecular interactions, such as hydrogen bonding and hydrophobic interactions between the dye molecules and the polymer chains, facilitate extensive dye penetration. mdpi.com
Effects of Pressure and Temperature on Dye Uptake and Distribution
Pressure and temperature are critical parameters influencing dye solubility and uptake in SC-CO2 dyeing. diva-portal.orgvinca.rsnih.gov The density of SC-CO2 is a function of both pressure and temperature, and solvent power is tunable by altering these conditions. vinca.rsnih.gov
Pressure: Increasing pressure at a constant temperature generally increases the density of SC-CO2, which in turn enhances the dissolution performance of disperse dyes and improves mass transfer into the fiber. diva-portal.orgvinca.rsnih.gov Higher pressure can lead to increased dye uptake and color strength. vinca.rsnih.gov
Temperature: The effect of temperature is more complex as it influences both dye vapor pressure and the density of the SC-CO2 fluid. At lower pressures, increasing temperature decreases fluid density, which can decrease dye solubility. diva-portal.orgdiva-portal.org At higher pressures, the increase in dye vapor pressure with temperature can overcome the effect of decreasing fluid density, leading to increased dye solubility. diva-portal.orgdiva-portal.org Elevated temperature also promotes polymer chain softening and an increase in amorphous pore dimensions, which enhances dye penetration and diffusion kinetics. mdpi.comwhiterose.ac.uk
Research findings illustrate the impact of these parameters. For example, studies using disperse dyes on polyester in SC-CO2 have shown that increasing pressure from 15 to 25 MPa at 130 °C resulted in increased color strength (K/S values). nih.gov Similarly, increasing temperature at constant pressure can improve dye uptake and washing fastness due to enhanced dye penetration and diffusion. diva-portal.orgwhiterose.ac.uk
Below is a conceptual table illustrating the general effects of pressure and temperature on dye uptake in SC-CO2 dyeing:
| Parameter | Change | Effect on SC-CO2 Density | Effect on Dye Solubility (General) | Effect on Polymer Swelling/Plasticization | Effect on Dye Uptake (General) |
| Pressure | Increase | Increase | Increase | Increase | Increase |
| Pressure | Decrease | Decrease | Decrease | Decrease | Decrease |
| Temperature | Increase | Decrease (at constant P) | Varies with pressure and dye | Increase | Increase (due to diffusion) |
| Temperature | Decrease | Increase (at constant P) | Varies with pressure and dye | Decrease | Decrease |
Note: The specific effects can vary depending on the specific dye-polymer system.
Optimization of Dyeing Parameters for Specific Polymeric Substrates
Optimizing dyeing parameters like temperature, pressure, and time is crucial to achieve desired color strength and fastness properties for specific polymeric substrates in SC-CO2 dyeing. diva-portal.orgcapes.gov.br Studies have investigated various ranges for these parameters. For instance, research on dyeing polyester fabric with azo disperse dyes in SC-CO2 explored temperature ranges of 80-120°C, pressure ranges of 10-25 MPa, and dyeing durations of 1-2 hours, while keeping dye concentration constant. diva-portal.org Findings indicated that pressure and temperature were the principal factors influencing color strength. diva-portal.org Comparable color properties to traditional methods can be achieved by optimizing pressure and time at a given temperature. diva-portal.org For example, satisfactory color strength and fastness were obtained at 120°C, 20 MPa, and 1 hour, comparable to conditions of 120°C, 25 MPa, and 2 hours. diva-portal.org
For polyester, dyeing equilibrium in SC-CO2 can be reached within a certain time frame at specific temperatures and pressures. For example, at 20 MPa and 120-130°C, equilibrium was reached after 60 minutes in one study using a different disperse dye. capes.gov.br The optimization process aims to maximize dye uptake (often measured as K/S value) while ensuring good color fastness properties like washing, sublimation, and rubbing fastness. diva-portal.orgresearchgate.net
Polymer-Dye Complex Formation and Aggregation Control
The interaction between dye molecules and polymer matrices can lead to the formation of polymer-dye complexes. Controlling the aggregation of dye molecules within the polymer is essential for achieving desired optical properties and preventing issues like reduced color strength or poor fastness. aalto.fi
Noncovalent Interactions in Guest-Host Polymer Systems
In guest-host polymer systems, where dye molecules are dispersed within a polymer matrix, noncovalent interactions play a significant role in controlling dye aggregation. aalto.firsc.orgpolimi.it These interactions can include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com Strong noncovalent interactions between the host polymer and guest dye molecules can suppress the tendency of dyes to aggregate, allowing for higher doping levels without aggregation. aalto.fi
Studies involving Disperse Red 1 (a common azo-dye structurally related to this compound) in different polymer matrices like polystyrene (PS), poly(4-vinylphenol) (PVPh), and poly(styrenesulfonic acid) (PSSA) have demonstrated the impact of polymer-dye interactions on aggregation. aalto.fi In PS, with minimal interaction, dye loading without aggregation was limited. aalto.fi In PVPh, due to its polar nature, higher dye loading was possible. aalto.fi In PSSA, the formation of an ionic complex through strong interaction allowed for even higher dye concentrations, approaching a 1:1 molar ratio of dye to polymer unit, which typically requires covalent bonding. aalto.fi
The control of these intermolecular interactions is crucial for the performance and stability of dye-containing polymeric materials, particularly in applications like non-linear optics where preventing centrosymmetric structures caused by dye aggregation is critical. polimi.it
Strategies for Achieving High Doping Levels without Dye Aggregation
Achieving high doping levels of dyes in polymers without aggregation is crucial for enhancing material performance in various optoelectronic applications aalto.fi. Dye aggregation can severely limit the maximum obtainable doping levels researchgate.net. Strategies to suppress dye aggregation and enable high doping levels include utilizing strong noncovalent interactions between the host polymer and the guest dye molecules aalto.fi.
Research using Disperse Red 1 (DR1) as a model azo-dye has demonstrated the effectiveness of different polymer matrixes in preventing aggregation aalto.firesearchgate.net. For example, in a polystyrene (PS) matrix, which lacks strong interactions with DR1, the maximum dye loading without aggregation was limited to below 20 wt% aalto.firesearchgate.net. Introducing a polar polymer like poly(4-vinylphenol) (PVPh) allowed for higher doping levels (around 40 wt%) due to polar interactions aalto.firesearchgate.net. The formation of an ionic complex between DR1 and poly(styrenesulfonic acid) (PSSA) enabled even higher loading (approximately 60 wt%) without significant aggregation, approaching a 1:1 molar ratio of dye to polymer unit aalto.firesearchgate.net. This suggests that engineering strong noncovalent interactions is a viable route to achieving high doping levels, comparable to those typically requiring covalent bonding of dyes to the polymer backbone aalto.firesearchgate.net.
Data illustrating the effect of polymer matrix on maximum doping level without aggregation (based on Disperse Red 1 studies):
| Polymer Matrix | Primary Interaction Type | Approximate Maximum Doping Level (wt%) |
| Polystyrene (PS) | Weak/None | < 20 aalto.firesearchgate.net |
| Poly(4-vinylphenol) (PVPh) | Polar Interactions | ~40 aalto.firesearchgate.net |
| Poly(styrenesulfonic acid) (PSSA) | Ionic Complex | ~60 aalto.firesearchgate.net |
Characterization of Polymer-Dye Morphologies (e.g., Thin Films)
Characterization of the morphology of polymer-dye systems, particularly in thin films, is essential for understanding dye distribution and aggregation behavior aalto.fi. Techniques such as ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and optical second-harmonic generation have been employed to study polymer-dye systems in thin films aalto.firesearchgate.net.
UV-Vis spectroscopy is a useful tool for assessing the state of aggregation of chromophores, especially those with large dipolar moments embedded in films researchgate.net. Changes in the UV-Vis spectrum, such as the appearance of secondary peaks, can reveal dye aggregation researchgate.net. For instance, a study on DR1 in PSSA showed an absorption maximum at 515 nm, accompanied by a shoulder at approximately 550 nm even at low doping levels, but no significant spectral changes were observed up to 63 wt% doping, indicating a lack of significant aggregation aalto.fi. In contrast, in a less interactive matrix like PS, aggregation was observed at lower concentrations, indicated by spectral changes aalto.fi.
Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are also valuable techniques for characterizing the morphology of polymer films and the distribution of embedded materials researchgate.netelettra.eu. SEM can provide visual evidence of polymer structure and the presence of dispersed components researchgate.netnih.gov. AFM can reveal surface topography and structural properties at the nanoscale, providing insights into the arrangement and potential aggregation of dye molecules within the polymer matrix elettra.eu. For example, AFM has been used to study the morphology of thin films and can provide information on film thickness and the distribution of components within the film elettra.eu.
Surface Functionalization and Covalent Dyeing
Covalent incorporation of dye molecules into the molecular structure of materials is an effective method to impart color and improve dye stability whiterose.ac.uk. This approach involves forming stable covalent bonds between the colorant and the substrate whiterose.ac.uk.
Covalent Attachment of this compound Analogues to Substrates
Covalent attachment of dye molecules, or their analogues, to substrates enhances the stability and permanence of the coloration compared to non-covalent methods whiterose.ac.uk. This is particularly relevant for reactive dyes, which possess functional groups capable of reacting with nucleophilic groups present on natural and synthetic fibers, such as hydroxyl groups on cellulose fibers whiterose.ac.uk.
While direct information on the covalent attachment of this compound specifically is limited in the provided context, research on Disperse Red 1 (DR1) provides relevant insights into strategies for covalent modification of disperse dyes whiterose.ac.ukresearchgate.net. DR1, possessing a reactive aliphatic alcohol (OH) group, can be chemically modified to introduce functionalities suitable for covalent bonding whiterose.ac.ukresearchgate.net. For example, DR1 has been modified to yield a thiol-bearing analogue through Steglich esterification whiterose.ac.ukresearchgate.net. This thiol-functionalized dye can then be covalently bound to substrates containing carbon-carbon double bonds via thiol-ene 'click' chemistry reactions whiterose.ac.ukresearchgate.net. Another approach involves converting the hydroxyl group into other functional groups, such as alkoxysilane, to enable incorporation into materials like organic-inorganic hybrid materials via sol-gel processing researchgate.net. DR1 has also been grafted to carboxylic acid units via esterification, resulting in colored products researchgate.net. Plasma treatment can also be used to immobilize dyes on polymer surfaces through the formation of covalent bonds, particularly with dyes functionalized with radical-sensitive groups like acrylate (B77674) or methacrylate (B99206) moieties researchgate.net.
'Click' Chemistry Approaches for Material Modification
'Click' chemistry refers to a class of reactions that are modular, wide in scope, high-yielding, and proceed under simple and mild conditions with facile purification umich.edunih.gov. These reactions are highly efficient and have been widely implemented in various areas of materials science, including polymer functionalization and surface modification umich.edunih.gov.
Thiol-ene reactions are an example of click chemistry that can be utilized for the covalent attachment of functionalized dyes to materials whiterose.ac.ukresearchgate.netnih.gov. As mentioned earlier, a thiol-bearing analogue of Disperse Red 1 can be incorporated into materials containing carbon-carbon double bonds through highly effective thiol-ene click chemistry reactions whiterose.ac.ukresearchgate.net. This method is advantageous due to its efficiency, simplicity, lack of side products, and rapid reaction rates researchgate.net. Thiol-ene reactions can also be photoinitiated, offering spatial and temporal control over the reaction researchgate.net. The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been explored in covalent template-directed synthesis for the construction of complex molecules and material modification acs.org.
Future Research Trajectories for Disperse Red 121
Development of Novel Synthetic Routes with Enhanced Sustainability Profiles
The traditional synthesis of anthraquinone (B42736) dyes often involves multi-step processes that can utilize harsh chemicals and generate significant waste. wikipedia.orgbritannica.com Future research will be critically focused on developing greener, more sustainable synthetic pathways for Disperse Red 121. The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—provide a clear roadmap for this research. researchgate.net
Key research areas include:
Microwave-Assisted Synthesis: Conventional heating methods for dye synthesis can be time-consuming and energy-intensive. Microwave-assisted organic synthesis offers a promising alternative by dramatically reducing reaction times and often increasing product yields. rasayanjournal.co.in Research could focus on adapting existing anthraquinone synthesis methods to solvent-free, microwave-irradiated conditions, which would align with green chemistry principles by minimizing solvent use and energy consumption. rasayanjournal.co.in
Catalytic Processes: Investigating novel catalytic systems could lead to more efficient and selective reactions. This includes the development of reusable solid acid catalysts to replace corrosive liquid acids used in cyclization steps or exploring biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions.
Alternative Feedstocks: A long-term goal is to move away from petrochemical-based starting materials. Research into bio-based feedstocks for producing the core anthraquinone structure could represent a paradigm shift in dye manufacturing, though this remains a significant scientific challenge.
| Proposed Sustainable Approach | Potential Advantages for this compound Synthesis | Key Research Challenge |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, potential for solvent-free conditions. | Optimizing reaction conditions (power, temperature, time) for yield and purity. |
| Novel Catalysis (e.g., Solid Acids) | Catalyst reusability, reduced corrosive waste, improved reaction selectivity. | Developing catalysts with high activity and stability under reaction conditions. |
| Biocatalysis / Enzymatic Routes | High specificity, mild reaction conditions (lower temperature/pressure), biodegradable catalysts. | Identifying or engineering enzymes capable of performing the necessary synthetic steps. |
Advanced Understanding of Multi-Component System Interactions
This compound is applied to textiles from a complex aqueous solution known as a dye bath, which contains surfactants, dispersing agents, salts, and pH modifiers. The interactions between these components govern the dye's solubility, stability, and ultimately, its performance. A deeper, molecular-level understanding of these interactions is a crucial research trajectory for optimizing the dyeing process.
Future research should focus on:
Dye Aggregation: Disperse dyes like this compound have low water solubility and tend to aggregate in aqueous solutions. researchgate.net These aggregates can affect the final color shade and lead to uneven dyeing. atto-tec.com Spectrophotometric and polarographic studies can be employed to determine the critical concentrations for aggregate formation under various conditions (temperature, pH, ionic strength). researchgate.net This understanding would allow for the precise control of the dye bath to maintain the dye in its most effective, non-aggregated state.
Dye-Surfactant Interactions: Surfactants are essential for stabilizing disperse dyes in the dye bath. researchgate.net The interaction between this compound and different types of surfactants (anionic, cationic, non-ionic) needs systematic investigation. researchgate.netsci-hub.se Research using techniques like tensiometry and spectroscopy can elucidate the mechanisms of these interactions, helping to select or design optimal surfactants that improve dye dispersion and leveling. researchgate.netsci-hub.se
Computational Modeling: Molecular dynamics simulations can provide powerful insights into the non-covalent interactions (e.g., hydrophobic, van der Waals) between dye molecules and other components in the dye bath. acs.org These computational models can predict how changes in the system's composition will affect dye aggregation and interaction with auxiliary chemicals, enabling a more rational approach to dye bath formulation. acs.org
Integration of Artificial Intelligence and Machine Learning in Predicting Compound Behavior
Future research trajectories in this domain include:
Predictive Modeling of Dye Properties: ML models can be trained on datasets containing the chemical structures and measured properties of various dyes. aimlprogramming.com A key future direction is to develop models that can accurately predict key performance indicators for this compound, such as its lightfastness, wash fastness, and color coordinates (Lab*) on different substrates, based on its molecular structure and dyeing conditions.
Optimization of Dyeing Recipes: AI algorithms can analyze complex, non-linear relationships between dyeing parameters (temperature, time, pH, dye concentration, auxiliary concentrations) and the final dyeing quality. aimlprogramming.com Developing an AI-driven system for this compound could lead to the generation of optimized dyeing recipes that maximize color yield and levelness while minimizing energy, water, and chemical consumption. everlighten.comaimlprogramming.com
Real-Time Process Control: Integrating ML models with in-line sensors could enable real-time monitoring and control of the dyeing process. The model could predict the final shade from wet fabric measurements and automatically adjust process parameters to correct deviations, significantly reducing waste from off-shade dyeing. nih.gov
| AI/ML Application Area | Objective for this compound | Required Data Inputs | Potential Outcome |
| Property Prediction | Predict performance metrics like fastness and color yield. | Molecular descriptors, experimental data on various dyes, substrate information. | Accelerated development of new dye formulations with desired properties. |
| Recipe Formulation | Optimize dyeing recipes for specific shades and fabrics. | Historical dyeing data (parameters and results), colorimetric targets. | Reduced chemical, water, and energy usage; improved color consistency. aimlprogramming.comaimlprogramming.com |
| Process Automation | Enable real-time adjustments during the dyeing cycle. | In-line spectral data, temperature/pH sensor data, process parameters. | Minimized batch-to-batch variation and reduced production waste. |
Exploration of this compound in Emerging Advanced Materials Science
While primarily used in textiles, the intrinsic properties of the anthraquinone chromophore—such as its rigid, planar structure and photostability—suggest that this compound could be explored for applications in advanced materials science. This research area is largely untapped and offers significant potential for innovation.
Prospective research directions include:
Functional Polymers and Films: Incorporating this compound into polymer matrices, such as poly(methyl methacrylate) (PMMA), could yield materials with specific optical properties. mdpi.com Research could investigate the use of DR121-doped polymers for applications like optical filters, sensors, or as components in photomechanical systems where the dye's interaction with light can induce changes in the material's physical properties. mdpi.com
Non-Linear Optical (NLO) Materials: Azo dyes, and potentially other chromophores, have been studied for their NLO properties. Future research could systematically evaluate the NLO characteristics of this compound. If significant NLO activity is discovered, it could be incorporated into materials for technologies like optical switching or data storage.
Specialty Coatings: The stability and color of this compound could make it a candidate for specialty coatings and inks where high lightfastness is required. This would involve research into formulating the dye into non-aqueous solvent systems or UV-curable resins for durable and vibrant surface finishes.
Comprehensive Mechanistic Elucidation of Environmental Transformation Pathways
Understanding the environmental fate of dyes is paramount for ensuring their ecological safety. Azo dyes are known to undergo reductive cleavage of the azo bond, but the transformation pathways for anthraquinone dyes like this compound are different and require specific investigation. nih.govscbt.com
Key areas for future research are:
Biodegradation Pathways: While generally resistant to biodegradation, anthraquinone dyes can be transformed by certain microorganisms. nih.gov Research should focus on identifying microbial consortia capable of degrading this compound. Using advanced analytical techniques like high-resolution mass spectrometry (HRMS), the intermediate metabolites formed during the degradation process can be identified. nih.gov This would allow for the proposal of a complete metabolic pathway, clarifying whether the process leads to complete mineralization or the formation of persistent transformation products.
Photodegradation Mechanisms: The anthraquinone structure is susceptible to photodegradation under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO₂). ajol.inforesearchgate.net Future studies should investigate the kinetics and mechanisms of this compound's photodegradation. Identifying the transient species and stable byproducts through techniques like GC-MS would help in assessing the environmental impact of the dye when released into sunlit surface waters and in developing effective advanced oxidation processes for wastewater treatment. researchgate.net
Toxicity of Transformation Products: A critical aspect of environmental research is assessing the toxicity of degradation products. nih.govnih.gov Once intermediate metabolites from biodegradation or photodegradation are identified, their toxicological profiles should be evaluated using assays such as the Ames test for mutagenicity or aquatic toxicity tests with organisms like Daphnia similis. nih.gov This ensures that the environmental transformation of the parent dye does not lead to the formation of more harmful compounds.
| Transformation Process | Research Objective | Analytical Techniques | Expected Outcome |
| Biodegradation | Identify microbial strains and elucidate the metabolic pathway. | HPLC, HRMS, NMR | A detailed map of biological breakdown products and assessment of mineralization. nih.gov |
| Photodegradation | Determine the mechanism and products of light-induced breakdown. | UV-Vis Spectroscopy, GC-MS, LC-MS | Understanding of the dye's persistence in aquatic environments and optimization of AOPs. ajol.inforesearchgate.net |
| Ecotoxicology | Assess the toxicity of the parent dye and its main transformation products. | Ames test, Daphnia toxicity assays, cell viability assays. | A comprehensive environmental risk assessment for the dye's entire lifecycle. nih.gov |
Q & A
Q. How should researchers design experiments to assess the stability of Disperse Red 121 in ink formulations?
Stability testing requires a multi-parameter approach. Key steps include:
- Thermal and freeze-thaw stability : Subject samples to 60°C for 14 days and -20°C for 24 hours, then measure changes in particle size (via Zetasizer Nano ZS90), viscosity (rotational viscometer), and surface tension (Dataphysics tensiometer) .
- Centrifugation stability : Centrifuge samples at 3,000 rpm for 30 minutes and calculate specific absorbance ratio , where and are absorbances of centrifuged and non-centrifuged samples, respectively. A higher indicates better dispersion stability .
- Additive optimization : Use 20–35 wt% pigment paste, 6–14 wt% combined glycol/glycerol, and <1 wt% triethanolamine (TEA) to maintain pH 8–9, which stabilizes zeta potential .
Q. What analytical techniques are critical for characterizing this compound in dye systems?
- Particle size and zeta potential : Use dynamic light scattering (Zetasizer Nano ZS90) to monitor aggregation under stress conditions. Stable systems show minimal size variation (e.g., <10 nm shift after thermal stress) and zeta potentials >|±30 mV| .
- Spectrophotometry : Measure absorbance at λmax (e.g., 520 nm for this compound) to quantify dye concentration and degradation .
- Transmission electron microscopy (TEM) : Visualize particle morphology and confirm dispersion homogeneity .
Advanced Research Questions
Q. How can contradictory data on surfactant effects in this compound formulations be resolved?
Surfactant behavior depends on concentration and interactions:
- PVP-K30 : At 0.7 wt%, it enhances centrifugal stability (specific absorbance >80%) by forming pseudo-polyanionic complexes with SDS. Exceeding 0.7 wt% disrupts these complexes, increasing particle size .
- Mixed surfactants (FAPE/SDS) : While FAPE/SDS mixtures improve freeze-thaw stability, their thermal stability is poor due to micelle destabilization at 60°C. Adjust SDS content to <0.15 wt% to minimize aggregation .
- Methodological reconciliation : Compare stability outcomes across multiple parameters (e.g., particle size, viscosity, absorbance) to identify dominant failure modes (e.g., thermal vs. mechanical stress) .
Q. What strategies optimize this compound compatibility with reactive dyes in hybrid ink systems?
- pH and ionic strength control : Maintain pH 8–9 with TEA to prevent reactive dye hydrolysis. Ionic strength <0.1 M minimizes charge screening effects on dispersion .
- Sequential filtration : Use 0.8 mm → 0.45 mm → 0.2 mm filters to remove aggregates without shearing dye molecules .
- Co-solvent selection : Ethylene glycol (6–10 wt%) reduces water activity, inhibiting dye crystallization during freeze-thaw cycles .
Q. How can researchers address discrepancies in zeta potential data under varying pH conditions?
- Controlled titration : Adjust pH incrementally using TEA or acetic acid while monitoring zeta potential. A stable plateau (e.g., -40 mV at pH 8–9) indicates optimal dispersion .
- Isoelectric point (IEP) determination : Identify the pH where zeta potential crosses zero, as aggregation peaks at this point. For this compound, avoid pH <6 or >10 to prevent charge neutralization .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing stability data in this compound studies?
- Multivariate regression : Model interactions between additives (e.g., PVP-K30, SDS) and stability outcomes (e.g., particle size, absorbance). Use ANOVA to identify significant factors (p<0.05) .
- Dispersion parameter (Dp) : Calculate to quantify dispersion efficiency. Higher values correlate with improved stability .
Q. How should researchers validate the reproducibility of this compound stability tests?
- Inter-laboratory calibration : Standardize equipment (e.g., Zetasizer settings, centrifugation speed) across labs using reference samples.
- Blind replicates : Conduct triplicate tests with randomized sample IDs to minimize operator bias .
- Reference standards : Compare results against QB/T 4973.1-2016 and QB/T 4973.2-2016 protocols for ink stability .
Integration with Broader Research
Q. How can findings on this compound inform studies on structurally similar azo dyes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
